Product packaging for Risperidone hydrochloride(Cat. No.:CAS No. 666179-74-4)

Risperidone hydrochloride

Cat. No.: B10800814
CAS No.: 666179-74-4
M. Wt: 446.9 g/mol
InChI Key: OCBZQKQWVUTYDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Risperidone hydrochloride is the hydrochloride salt of risperidone, a second-generation (atypical) antipsychotic that acts as a potent antagonist of dopamine D2 and serotonin 5-HT2A receptors in the brain . Its therapeutic effects for conditions like schizophrenia and bipolar disorder are primarily attributed to this combined receptor antagonism, which modulates dopaminergic and serotonergic pathways . The compound exhibits high binding affinity for 5-HT2A receptors, approximately 10- to 20-fold greater than its affinity for D2 receptors, a profile thought to contribute to its efficacy with a potentially lower risk of extrapyramidal symptoms compared to first-generation antipsychotics . Risperidone is extensively metabolized in the liver, primarily by the CYP2D6 isozyme, to an active metabolite, 9-hydroxyrisperidone (paliperidone) . This product is provided as a high-purity solid for non-clinical research applications. It is intended for in vitro studies, such as receptor binding assays, enzymatic activity tests, and other foundational pharmacological experiments. This product is strictly labeled "For Research Use Only" and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H28ClFN4O2 B10800814 Risperidone hydrochloride CAS No. 666179-74-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

666179-74-4

Molecular Formula

C23H28ClFN4O2

Molecular Weight

446.9 g/mol

IUPAC Name

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;hydrochloride

InChI

InChI=1S/C23H27FN4O2.ClH/c1-15-18(23(29)28-10-3-2-4-21(28)25-15)9-13-27-11-7-16(8-12-27)22-19-6-5-17(24)14-20(19)30-26-22;/h5-6,14,16H,2-4,7-13H2,1H3;1H

InChI Key

OCBZQKQWVUTYDN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F.Cl

Origin of Product

United States

Synthetic Chemistry and Derivatization of Risperidone Hydrochloride

Established Synthetic Routes for Risperidone (B510) Hydrochloride

The foundational synthesis of risperidone has been well-documented, primarily involving the condensation of two key chemical intermediates. This approach has been the basis for numerous manufacturing processes, with various modifications aimed at optimizing the reaction.

The most widely recognized synthetic pathway for risperidone involves the N-alkylation of a piperidine (B6355638) derivative with a pyrido-pyrimidine moiety. The core reaction is the condensation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) (Compound I) with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (Compound II). google.comepo.org

The synthesis of these intermediates themselves involves multiple steps. For instance, one route to Compound I begins with the Friedel-Crafts acylation of 1,3-difluorobenzene (B1663923) using 1-acetylpiperidine-4-carbonyl chloride. newdrugapprovals.org The resulting ketone undergoes hydrolysis to remove the acetyl group, followed by a reaction with hydroxylamine (B1172632) to form an oxime. newdrugapprovals.orgsci-hub.se This oxime is then cyclized to create the benzisoxazole ring system of Compound I. sci-hub.se

The synthesis of Compound II can be achieved by reacting 2-aminopyridine (B139424) with 3-acetyldihydrofuran-2(3H)-one, followed by chlorination using an agent like thionyl chloride to produce the necessary chloroethyl side chain. jocpr.com Once the two primary intermediates are synthesized, they are condensed to form the final risperidone base, which is then typically converted to the hydrochloride salt.

The successful synthesis of risperidone is highly dependent on the precise control of reaction conditions and the purity of the intermediates. The pivotal condensation step has been performed using various solvents, bases, and catalysts to drive the reaction to completion.

Originally, the condensation was carried out in dimethylformamide (DMF) with a base such as sodium carbonate (Na2CO3) or potassium carbonate (K2CO3) and a catalytic amount of potassium iodide (KI). google.comepo.org This process yielded the crude risperidone product, which was then purified. google.com The reaction is typically heated to reflux, with temperatures ranging from 60°C to 120°C, for several hours to ensure the formation of the final product. google.comchemicalbook.com

Intermediate CompoundCAS NumberRole in SynthesisReference
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride84163-13-3Provides the benzisoxazole-piperidine core structure. google.cominnospk.com
3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-oneNot specifiedActs as the alkylating agent, adding the pyrido-pyrimidine moiety. google.comthepharmajournal.com
(2,4-Difluorophenyl)-4-piperidylmethanone Oxime Hydrochloride135634-18-3A precursor for the synthesis of the benzisoxazole ring system. innospk.com
4-(2,4-difluorobenzoyl)piperidineNot specifiedAn intermediate formed during the synthesis of the benzisoxazole portion via Friedel-Crafts acylation. newdrugapprovals.org
SolventBaseCatalystTemperatureApproximate YieldReference
Dimethylformamide (DMF)Na2CO3 or K2CO3Potassium Iodide (KI)Reflux46% google.comepo.org
Acetonitrile (B52724) / Isopropanol (B130326)Sodium CarbonatePotassium Iodide (KI)~60°C~75% google.com
IsopropanolSodium CarbonatePotassium Iodide (KI)80-82°C (Reflux)Not specified google.com
WaterSodium CarbonateNone specified110-120°C93.2% (crude) chemicalbook.com

Multi-Step Synthesis Pathways

Novel Synthetic Methodologies for Risperidone Hydrochloride

Research into the synthesis of risperidone has led to the development of novel methods that offer improvements in terms of efficiency, safety, and scalability. These newer strategies often employ different catalytic systems or reaction conditions to enhance yield and purity.

A notable innovation in risperidone synthesis involves the application of the Stille reaction. nih.govkoreascience.kr This palladium-catalyzed cross-coupling reaction provides an alternative route that is described as simple and high-yield. nih.govresearchgate.net In this approach, a key step is the synthesis of the intermediate 2-methyl-3-vinyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one. nih.govkoreascience.kr This vinyl derivative can then be coupled with the appropriate benzisoxazole partner under Stille conditions. This methodology is considered advantageous as it can be readily scaled up for large-scale industrial synthesis. nih.govkoreascience.kr

Significant efforts have been made to move away from the use of DMF, a solvent that is effective but can be difficult to remove and poses potential health risks. epo.org One major improvement was the discovery that the condensation of the key intermediates could be performed in solvents like acetonitrile, isopropanol, methyl ethyl ketone, or iso-butanol, leading to a higher yield of approximately 75%. google.com

Further refinements include optimizing the purification process. High-purity risperidone (99.7% to 99.8%) can be obtained by recrystallizing the crude product from a ketone, such as acetone, or from various alcohols. google.comepo.org This avoids the use of DMF in the purification step as well. Another high-yield approach involves conducting the reaction in water at elevated temperatures (110-120°C), which reportedly provides a crude yield of over 93%. chemicalbook.com Subsequent purification from a DMF and isopropanol mixture results in a final product with 99.5% purity. chemicalbook.com

Stille Reaction Applications in this compound Synthesis

Synthesis and Characterization of this compound Impurities and Degradants

The identification, synthesis, and characterization of impurities and degradation products are critical for ensuring the quality and safety of any active pharmaceutical ingredient. Several process-related impurities and degradants of risperidone have been synthesized and characterized.

Common degradation products include those formed under acidic, basic, or oxidative conditions. nih.govresearchgate.net For example, exposure to oxygen can lead to the formation of risperidone N-oxide, while acid or base hydrolysis can result in the formation of 9-hydroxy risperidone (paliperidone). nih.govresearchgate.netjst.go.jp

The synthesis of specific impurities listed in the United States Pharmacopeia (USP) has been described in detail. derpharmachemica.comijsrset.com

Risperidone-cis-N-oxide and trans-N-oxide : These oxidative impurities are synthesized by treating a solution of risperidone in methanol (B129727) with 30% hydrogen peroxide. derpharmachemica.com The resulting mixture of cis and trans isomers can then be separated using flash chromatography. Their structures are confirmed using mass spectrometry and NMR, where the addition of an oxygen atom is observed. derpharmachemica.com

Bicyclorisperidone : This impurity is formed when risperidone is heated in DMF at 120°C in the presence of potassium carbonate and potassium iodide. derpharmachemica.com It is believed to be the result of a Boulton-Katritzky type rearrangement. derpharmachemica.com

Risperidone Impurity G : This process-related impurity, a hydroxy keto analogue, can originate from an impurity present in one of the starting materials. jocpr.com It can be synthesized by condensing 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride with (4-fluoro-2-hydroxyphenyl)(piperidin-4-yl)methanone hydrochloride. jocpr.com

Impurity/Degradant NameFormation/Synthesis MethodCharacterization TechniquesReference
Risperidone-cis-N-oxideOxidation of risperidone with 30% H2O2 in methanol.Mass Spectrometry, 1H NMR, 13C-NMR, HPLC derpharmachemica.com
Risperidone-trans-N-oxideOxidation of risperidone with 30% H2O2 in methanol.Mass Spectrometry, 1H NMR, 13C-NMR, HPLC derpharmachemica.com
BicyclorisperidoneHeating risperidone in DMF with K2CO3 and KI (Boulton-Katritzky rearrangement).Flash Chromatography, HPLC derpharmachemica.com
9-Hydroxy Risperidone (Paliperidone)Degradation product from acid/base hydrolysis; major metabolite.LC-MS/MS, HPLC nih.govresearchgate.net
Risperidone Impurity G (Hydroxy keto analogue)Process-related impurity from condensation of alternate intermediates.1H NMR, 13C NMR, IR, Mass Spectrometry, HPLC jocpr.com

Identification and Structural Elucidation of Process-Related Impurities

The manufacturing process of risperidone can lead to the formation of several process-related impurities. veeprho.com The identification, isolation, and characterization of these substances are crucial for controlling the quality of the final active pharmaceutical ingredient. High-performance liquid chromatography (HPLC) is a primary technique used to detect and quantify these impurities. researchgate.netresearchgate.net

Several specific impurities have been identified and characterized using spectral techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. derpharmachemica.comthepharmajournal.com

Risperidone Impurity G: This compound, identified as 3-[2-[4-(4-fluoro-2-hydroxybenzoyl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one, is a known metabolite but also forms as a process-related impurity during the synthesis of risperidone. jocpr.comjocpr.com Its presence can be up to ~0.15% in the final reaction mixture, though it is typically reduced to ~0.02% after purification. jocpr.com The impurity originates from the cleavage of the benzisoxazole moiety. jocpr.com

Risperidone N-Oxides: Oxidation during synthesis or storage can lead to the formation of risperidone-cis-N-oxide and risperidone-trans-N-oxide. derpharmachemica.comijsrset.com These are formed by the addition of an oxygen atom to the piperidine nitrogen. researchgate.netderpharmachemica.comnih.gov Their synthesis for use as reference standards can be achieved by treating risperidone with hydrogen peroxide. derpharmachemica.com

Bicyclorisperidone: This impurity is also listed in the United States Pharmacopeia (USP) and has been synthesized and characterized for use as a reference standard. derpharmachemica.comijsrset.com

Other Related Substances: A study exploring the synthesis of risperidone identified several potential impurities, including Impurity D, formed by an alternative condensation reaction, and Impurity E, which arises from a methylated starting material. thepharmajournal.com Another degradation product, 3-[2-[4-[6-fluoro-1,3-benzoxazol-2-yl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one, was identified in stability studies of risperidone tablets. researchgate.net

The structural elucidation of these impurities is confirmed by comparing their spectral data with that of the parent risperidone molecule. For example, in the case of the N-oxides, the 1H and 13C chemical shifts of the methylene (B1212753) groups attached to the piperidine nitrogen are deshielded compared to risperidone. derpharmachemica.com

Table 1: Selected Process-Related Impurities of Risperidone

Impurity Name Chemical Name Origin
Risperidone Impurity G 3-[2-[4-(4-fluoro-2-hydroxybenzoyl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one Process-related and metabolite jocpr.comjocpr.com
Risperidone-cis-N-oxide 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-oxido-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Oxidation product derpharmachemica.comnih.gov
Risperidone-trans-N-oxide 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-oxido-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Oxidation product derpharmachemica.comnih.gov
Bicyclorisperidone Structure mentioned in USP Process-related derpharmachemica.comijsrset.com
Impurity D N/A Condensation of starting materials thepharmajournal.com
Impurity E N/A Use of methylated starting material thepharmajournal.com

Synthesis and Characterization of Specific Risperidone Metabolites as Impurities (e.g., Paliperidone)

The primary and most significant metabolite of risperidone is 9-hydroxyrisperidone, which is an active antipsychotic agent in its own right and is known as paliperidone (B428). drugbank.comresearchgate.net Given that paliperidone is both an active drug and a major metabolite, its synthesis from risperidone or its precursors is of significant interest.

A straightforward and cost-effective method for synthesizing paliperidone involves the selective chemical oxidation of risperidone. researchgate.net This can be achieved through a thoroughly optimized oxidation with air under basic conditions. researchgate.net Another patented approach involves the acylation and transformation of risperidone starting materials to introduce the required 9-hydroxy group. google.com This allows for the use of commercially available risperidone precursors in the synthesis of paliperidone. google.com A further patented process describes the synthesis of paliperidone from the intermediate 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrrido[1,2-a]-pyrimidin-4-one. nih.gov

Besides paliperidone, other metabolites can also be considered impurities. As mentioned previously, Risperidone Impurity G is also a known metabolite resulting from the cleavage of the benzisoxazole moiety. jocpr.comjocpr.com The N-oxides of risperidone are also considered degradation products that can form metabolically. researchgate.netnih.gov

The characterization of these synthesized metabolites relies on the same analytical techniques used for process-related impurities, including HPLC, MS, and NMR, to confirm their structure relative to the parent compound. derpharmachemica.comjocpr.com

Table 2: Synthesis Approaches for Paliperidone (9-hydroxyrisperidone)

Synthetic Approach Starting Material Key Transformation Reference
Selective Oxidation Risperidone Optimized oxidation with air under basic conditions researchgate.net
Acylation and Transformation Risperidone or its precursors Introduction of the 9-OH group via acylation and subsequent steps google.com
N-Alkylation 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]-pyrimidin-4-one DBU-catalyzed N-alkylation with 6-fluoro-3-piperidin-4-yl-1,2-benzisoxazole hydrochloride researchgate.net
Intermediate Coupling 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrrido[1,2-a]-pyrimidin-4-one Condensation with a piperidine derivative nih.gov

Synthesis and Exploration of this compound Analogues

The core chemical structure of risperidone has served as a template for the design and synthesis of novel analogues, aiming to explore structure-activity relationships and develop compounds with new therapeutic properties.

Design and Synthesis of Modified Chemical Structures

The design of risperidone analogues often focuses on modifying specific parts of the molecule, such as the linker connecting the piperidine ring and the pyrido-pyrimidine system. In one study, four extended-linker analogues of risperidone were synthesized to investigate how altering the length of the alkyl chain affects biological activity. wgtn.ac.nz This research builds on previous work with truncated and unsaturated analogues. wgtn.ac.nz

Another approach involves creating conformationally restricted analogues. For instance, new N-arylpiperazine derivatives have been designed as interphenylene analogues of drugs like aripiprazole (B633) and cariprazine, using risperidone as a structural reference for docking studies to predict binding to dopamine (B1211576) receptors. nih.gov These novel compounds incorporated a 1,3-benzodioxolyl subunit. nih.gov The synthesis of these analogues was achieved in good yields using classical methodologies, such as the reaction of N-arylpiperazines with appropriate electrophiles. nih.gov

Functionalization Strategies for Novel Derivatives

Various functionalization strategies are employed to create novel derivatives based on the risperidone scaffold. The 4H-pyrido[1,2-a]pyrimidin-4-one core of risperidone is a versatile platform for derivatization. researchgate.net

Key strategies include:

Cross-Coupling Reactions: Methods like the Stille reaction have been used to synthesize the risperidone skeleton itself, and similar cross-coupling techniques can be applied to introduce a variety of substituents. researchgate.net

C-H Functionalization: Direct functionalization of C-H bonds is an efficient way to create derivatives. This includes arylation, alkenylation, sulfenylation, and selenylation of the pyrido-pyrimidine core, allowing for the introduction of diverse chemical moieties. researchgate.net

Linker Modification: As demonstrated in the synthesis of extended-linker analogues, altering the length and saturation of the ethyl chain between the two main heterocyclic systems is a key strategy. wgtn.ac.nz

Functional Group Interconversion: Novel amide and Schiff's base derivatives of the pyrido[1,2-a]pyrimidin-4-one scaffold have been prepared, showcasing how the core can be functionalized to explore different chemical spaces. researchgate.net Similarly, the synthesis of sulfonamide derivatives from an aniline (B41778) intermediate highlights another route for functionalization. nih.gov

These synthetic explorations provide insight into the structure-activity relationships of risperidone-like molecules and may lead to the development of new chemical entities. wgtn.ac.nz

Molecular and Cellular Pharmacology of Risperidone Hydrochloride Preclinical Focus

Receptor Binding and Ligand Affinity Studies

Dopaminergic Receptor Subtype Interactions (D1, D2, D3, D4)

Risperidone (B510) hydrochloride exhibits a complex interaction profile with dopamine (B1211576) receptor subtypes, which has been extensively characterized in preclinical studies. Its therapeutic effects are believed to be mediated, in large part, by its potent antagonism of D2-like receptors.

Preclinical in vitro studies have established that risperidone possesses a high affinity for the dopamine D2 receptor. Its affinity for other dopamine receptor subtypes varies, showing moderate to high affinity for D3 and D4 receptors, and significantly lower affinity for the D1 receptor subtype. This selectivity for D2-family receptors over D1-family receptors is a key feature of its pharmacological profile. psychopharmacologyinstitute.comnih.gov

The binding affinities (Ki values) of risperidone for various dopamine receptor subtypes are summarized in the table below. Lower Ki values are indicative of higher binding affinity.

Receptor SubtypeRisperidone Ki (nM)Reference
D1 240 psychopharmacologyinstitute.com
D2 3.13 - 8.5 nih.govnih.gov
D3 ~D2 affinity uni-muenchen.de
D4 7.3 psychopharmacologyinstitute.com

This table presents a summary of in vitro binding affinities from preclinical studies. Absolute values can vary between studies based on experimental conditions.

This binding profile highlights risperidone's potent interaction with D2 receptors, which is comparable to that of some traditional antipsychotics like haloperidol (B65202). nih.gov However, its broader affinity for other receptors, particularly serotonergic receptors, contributes to its classification as an atypical antipsychotic.

In vitro studies reveal that risperidone not only binds to D2 receptors with high affinity but also exhibits rapid dissociation kinetics. The dissociation half-time of risperidone from the D2 receptor has been measured at approximately 2.7 minutes. nih.gov This characteristic is thought to contribute to its atypical profile, as a faster "off-rate" may allow for more physiological dopamine transmission compared to traditional antipsychotics with slower dissociation rates. psychiatryonline.org

Studies using positron emission tomography (PET) in healthy subjects have shown that risperidone administration leads to a dose-dependent occupancy of D2 receptors in the brain. oup.com In vitro findings suggest that risperidone binds to both the high-affinity (D2,high) and low-affinity (D2,low) states of the D2 receptor in nearly identical proportions, indicating it does not preferentially target a specific affinity state of the receptor. oup.com

Preclinical research in animal models has demonstrated that administration of risperidone can lead to adaptive changes in the expression of dopamine receptors in various brain regions. These changes are often dependent on the duration of treatment and the specific brain area examined.

Chronic administration of risperidone has been shown to increase the expression of D2 receptor mRNA and protein in the medial preoptic area (MPOA) and the paraventricular nucleus (PVN) of the rat hypothalamus after 21 days of treatment. plos.org Time-course studies in rats have revealed that D2-like receptor mRNA expression significantly increases in several brain regions after two weeks of risperidone administration. isciii.esisciii.es However, after six weeks, the expression of D2 and D3 receptors tended to return to baseline levels in most regions, while increased D4 expression persisted in the left parietal cortex. isciii.esisciii.es

In juvenile rats, repeated administration of risperidone for three weeks resulted in increased levels of D1 receptors in the nucleus accumbens and caudate-putamen. nih.gov The same treatment regimen also led to a dose-dependent increase in D2 receptor binding in the medial prefrontal cortex and hippocampus, and D4 receptor levels in the nucleus accumbens, caudate-putamen, and hippocampus. nih.gov In contrast, D3 receptor levels were not significantly altered by risperidone in any brain region examined in these juvenile animals. nih.gov

These findings indicate that risperidone can dynamically regulate the expression of dopamine receptor subtypes in the brain, a process that may be relevant to its long-term therapeutic effects and adaptation within the central nervous system.

Receptor Occupancy and Dissociation Kinetics in vitro

Serotonergic Receptor Subtype Interactions (5-HT2A, 5-HT7)

A defining characteristic of risperidone's molecular pharmacology is its potent interaction with serotonergic receptors, particularly the 5-HT2A and 5-HT7 subtypes.

Risperidone exhibits a very high binding affinity for the 5-HT2A receptor, with reported Ki values as low as 0.16 nM to 0.2 nM. psychopharmacologyinstitute.comnih.gov This affinity is notably higher than its affinity for the D2 receptor, a feature that is central to the "serotonin-dopamine antagonist" hypothesis of atypical antipsychotic action. drugbank.com In vitro functional assays have confirmed that risperidone acts as a potent antagonist at 5-HT2A receptors, effectively blocking serotonin-induced physiological responses. nih.gov

The potent antagonism of both 5-HT2A and 5-HT7 receptors is a critical component of risperidone's preclinical pharmacological profile, differentiating it from traditional antipsychotics and underpinning its classification as an atypical agent.

Impact on Receptor Levels in Preclinical Models

Preclinical studies in rodent models have demonstrated that risperidone administration can induce dose- and time-dependent alterations in the levels of various neurotransmitter receptors in different brain regions.

In rats, acute administration of risperidone at doses of 0.5 mg/kg and below resulted in a slight decrease in dopamine D2 receptor radioligand binding in the striatum and nucleus accumbens. However, increasing the dose to 1-2 mg/kg led to a more substantial reduction, down to 57% of control levels, suggesting a dosage threshold for this effect. cpn.or.kr Chronic administration (3-4 weeks) of risperidone at 1 mg/kg or less did not increase dopamine receptor levels in the prefrontal cortex or corpus striatum. cpn.or.kr In contrast, a higher dose of 3 mg/kg resulted in an apparent increase in these receptors. cpn.or.kr

Further studies in juvenile rats treated for 21 days showed that risperidone at 1.0 and 3.0 mg/kg/day increased D1 receptor levels in the nucleus accumbens and caudate-putamen. nih.gov All three tested doses (0.3, 1.0, and 3.0 mg/kg/day) dose-dependently increased D2 receptor labeling in the medial prefrontal cortex and hippocampus, and D4 receptors in the nucleus accumbens, caudate-putamen, and hippocampus. nih.gov However, only the highest dose of 3.0 mg/kg increased D2 receptors in the caudate-putamen. nih.gov D3 receptor levels were not altered by any dose of risperidone in any brain region examined. nih.gov Time-dependent effects have also been observed, with 2-week risperidone administration increasing DRD2 expression in the right parietal cortex, which returned to baseline levels after 6 weeks. isciii.es DRD3 expression was upregulated in the parietal cortex after 2 weeks but not 6 weeks of treatment. isciii.es DRD4 mRNA was upregulated in the frontal cortex, parietal cortex, and temporal lobe after 2 weeks, with this effect persisting only in the left parietal cortex after 6 weeks. isciii.es

Impact of Risperidone on Dopamine Receptor Levels in Preclinical Models

Receptor SubtypeBrain RegionEffectStudy DetailsCitation
Dopamine D2Striatum, Nucleus AccumbensSlight decreaseAcute, ≤0.5 mg/kg cpn.or.kr
Dopamine D2Striatum, Nucleus AccumbensReduced to 57% of controlAcute, 1-2 mg/kg cpn.or.kr
Dopamine ReceptorsPrefrontal Cortex, Corpus StriatumNo increaseChronic, ≤1 mg/kg cpn.or.kr
Dopamine ReceptorsPrefrontal Cortex, Corpus StriatumApparent increaseChronic, 3 mg/kg cpn.or.kr
Dopamine D1Nucleus Accumbens, Caudate-PutamenIncreasedChronic (21 days), 1.0 & 3.0 mg/kg/day (juvenile rats) nih.gov
Dopamine D2Medial Prefrontal Cortex, HippocampusIncreased (dose-dependent)Chronic (21 days), 0.3, 1.0, & 3.0 mg/kg/day (juvenile rats) nih.gov
Dopamine D4Nucleus Accumbens, Caudate-Putamen, HippocampusIncreased (dose-dependent)Chronic (21 days), 0.3, 1.0, & 3.0 mg/kg/day (juvenile rats) nih.gov
Dopamine D3VariousNo alterationChronic (21 days), all tested doses (juvenile rats) nih.gov
DRD2 mRNARight Parietal CortexIncreased2 weeks administration isciii.es
DRD3 mRNAParietal CortexUpregulated2 weeks administration isciii.es
DRD4 mRNAFrontal Cortex, Parietal Cortex, Temporal LobeUpregulated2 weeks administration isciii.es

Adrenergic Receptor Interactions (α1, α2)

Adrenergic Receptor Binding Affinity of Risperidone

Receptor SubtypeBinding AffinityCitation
α1-adrenergicHigh hres.caif-pan.krakow.pl
α2-adrenergicLow to High cpn.or.krhres.caif-pan.krakow.pl

Histaminergic Receptor Interactions (H1)

Risperidone is known to be an antagonist of histamine (B1213489) H1 receptors. drugbank.comnih.gov It binds to H1 receptors with a lower affinity compared to its primary targets, the serotonin (B10506) 5-HT2A and dopamine D2 receptors. hres.ca The blockade of H1 receptors by risperidone has been demonstrated in preclinical models. For example, risperidone was shown to protect rats from compound 48/80-induced lethality, an effect attributed to H1 receptor blockade. hres.ca It also antagonized histamine-induced bronchospasm in guinea pigs. hres.ca However, some studies have found that antipsychotics with lower H1 receptor affinity, including risperidone, did not affect histamine efflux in the rat medial prefrontal cortex, suggesting that this particular effect may be mediated by drugs with higher H1 receptor affinity. nih.govresearchgate.net

Other Receptor System Modulation (e.g., Glutamate (B1630785) Receptor Subtypes, Cannabinoid CB1 Receptors)

Preclinical research indicates that risperidone can modulate ionotropic glutamate receptors in an age- and region-dependent manner. In juvenile rats treated for three weeks, risperidone at doses of 1.0 and 3.0 mg/kg/day significantly decreased N-methyl-D-aspartate (NMDA) receptor binding in the caudate-putamen. nih.govnih.gov These same doses also decreased NMDA receptors in the nucleus accumbens of juvenile, but not adult, rats. nih.govnih.gov Conversely, risperidone (1.0 and 3.0 mg/kg/day) increased α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors in the medial prefrontal cortex and caudate-putamen of juvenile animals. nih.govnih.gov In adult rats, a 3.0 mg/kg dose of risperidone increased AMPA receptors in the caudate-putamen and hippocampus. nih.gov Kainate (KA) receptors were not altered by any dose of risperidone in any of the brain regions examined in either juvenile or adult animals. nih.govresearchgate.net

Effects of Risperidone on Ionotropic Glutamate Receptors in Rats

Receptor SubtypeBrain RegionEffectAnimal AgeCitation
NMDACaudate-PutamenDecreasedJuvenile & Adult nih.govnih.gov
NMDANucleus AccumbensDecreasedJuvenile nih.govnih.gov
AMPAMedial Prefrontal Cortex, Caudate-PutamenIncreasedJuvenile nih.govnih.gov
AMPACaudate-Putamen, HippocampusIncreasedAdult nih.gov
Kainate (KA)All examined regionsNo alterationJuvenile & Adult nih.govresearchgate.net

Studies in animal models suggest that risperidone can modulate the cannabinoid system. Chronic administration of risperidone has been found to increase the binding of cannabinoid CB1 receptors in several regions of the rat brain, including the prefrontal cortex, striatum, and hippocampus, without altering CB1 mRNA levels. plos.orglsu.edu This effect was observed to be dose-dependent. lsu.edu In mice lacking the CB2 receptor, chronic risperidone treatment reduced the gene expression of D2 receptors in the prefrontal cortex, α2C-adrenergic receptors in the locus coeruleus, and 5-HT2A receptors in the prefrontal cortex. researchgate.net

NMDA, AMPA, and KA Receptor Binding Studies

Enzyme Interaction and Metabolic Pathway Research

The primary metabolic pathway for risperidone involves hydroxylation to its major active metabolite, 9-hydroxyrisperidone (also known as paliperidone). researchgate.netjnjmedicalconnect.com This conversion is predominantly catalyzed by the cytochrome P450 enzyme CYP2D6. nih.govresearchgate.netjnjmedicalconnect.com The CYP3A4 and CYP3A5 enzymes are thought to play a minor role in this process. nih.govresearchgate.net In vitro studies using human liver microsomes have confirmed that CYP2D6 is the principal enzyme responsible for the formation of 9-hydroxyrisperidone. jnjmedicalconnect.com Another minor metabolic route is N-dealkylation, which is mediated by CYP3A4 and CYP3A5 and results in inactive metabolites. researchgate.net Animal data indicates that phenothiazines can inhibit the metabolism of risperidone by blocking the CYP2D subfamily in rats. nih.gov

Role in Risperidone Hydrochloride Metabolism in vitro

In vitro studies utilizing human liver microsomes and recombinant human CYP enzymes have been instrumental in elucidating the metabolic pathways of risperidone. The principal metabolic route is the hydroxylation of risperidone to its major active metabolite, 9-hydroxyrisperidone (also known as paliperidone), which exhibits pharmacological activity similar to the parent compound. dovepress.comjnjmedicalconnect.comnih.gov

Studies with a panel of recombinant human CYP enzymes, including CYP1A1, CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4, and CYP3A5, have demonstrated that CYP2D6 is the main enzyme catalyzing the formation of 9-hydroxyrisperidone. dovepress.comnih.gov To a lesser extent, CYP3A4 and CYP3A5 also contribute to this metabolic conversion. nih.govfrontiersin.org One in vitro study reported the metabolic activities for the formation of 9-hydroxyrisperidone by CYP2D6, CYP3A4, and CYP3A5 to be 7.5, 0.4, and 0.2 pmol/pmol CYP/min, respectively. nih.govfrontiersin.org This highlights the predominant role of CYP2D6 in the 9-hydroxylation of risperidone. nih.gov

Furthermore, research has shown that the formation of the two enantiomers of 9-hydroxyrisperidone is stereoselective. In vitro experiments with human liver microsomes and recombinant enzymes revealed that CYP2D6 is primarily responsible for producing (+)-9-hydroxyrisperidone, while CYP3A4 appears to be more involved in the formation of (-)-9-hydroxyrisperidone. jnjmedicalconnect.com A minor metabolic pathway for risperidone involves N-dealkylation. dovepress.comfrontiersin.org

The following table summarizes the key in vitro findings regarding the role of CYP enzymes in risperidone metabolism.

EnzymeRole in Risperidone MetabolismMetabolic Activity (pmol/pmol CYP/min) for 9-hydroxyrisperidone formationEnantiomer Formed
CYP2D6 Major enzyme in the 9-hydroxylation of risperidone. nih.govnih.gov7.5 nih.govfrontiersin.orgPrimarily (+)-9-hydroxyrisperidone. jnjmedicalconnect.com
CYP3A4 Contributes to the 9-hydroxylation of risperidone. nih.govnih.gov0.4 nih.govfrontiersin.orgPrimarily (-)-9-hydroxyrisperidone. jnjmedicalconnect.com
CYP3A5 Minor role in the 9-hydroxylation of risperidone. nih.govfrontiersin.org0.2 nih.govfrontiersin.orgLower formation rate of both enantiomers. jnjmedicalconnect.com
Other CYPs In vitro studies with CYP1A1, CYP1A2, CYP2C9, and CYP2C19 showed they are only weak inhibitors of risperidone metabolism. fda.govNot significantNot applicable
Inhibition and Induction Studies on CYP Isozymes

Inhibition and induction studies are crucial for understanding the potential for drug-drug interactions. In vitro studies have confirmed the roles of CYP2D6 and CYP3A4 in risperidone metabolism through the use of specific inhibitors. Quinidine, a potent inhibitor of CYP2D6, and ketoconazole, a strong inhibitor of CYP3A4, have both been shown to inhibit the formation of 9-hydroxyrisperidone. jnjmedicalconnect.comnih.govfrontiersin.org This further solidifies the involvement of both enzymes in the metabolic clearance of risperidone.

Conversely, in vitro studies indicate that risperidone itself is a relatively weak inhibitor of CYP2D6. janssenlabels.comalkemlabs.comfda.gov Therefore, it is not expected to significantly inhibit the clearance of other drugs that are metabolized by this pathway. janssenlabels.comalkemlabs.com Studies have also shown that drugs metabolized by other CYP isozymes, including CYP1A1, CYP1A2, CYP2C9, and CYP2C19, are only weak inhibitors of risperidone metabolism. fda.gov

Induction studies have also provided valuable insights. Co-administration of known enzyme inducers, such as carbamazepine, phenytoin, rifampin, and phenobarbital, can decrease the plasma concentrations of risperidone and 9-hydroxyrisperidone. fda.govalkemlabs.comperseris.com For instance, carbamazepine, a strong CYP3A4 inducer, has been shown to decrease the steady-state plasma concentrations of both risperidone and its active metabolite by approximately 50%. perseris.com

This table summarizes the effects of inhibitors and inducers on risperidone metabolism.

CompoundTypeEffect on Risperidone Metabolism
Quinidine CYP2D6 InhibitorInhibits the formation of 9-hydroxyrisperidone. nih.govfrontiersin.org
Ketoconazole CYP3A4 InhibitorInhibits the formation of 9-hydroxyrisperidone. nih.govfrontiersin.org
Carbamazepine CYP3A4 InducerDecreases plasma concentrations of risperidone and 9-hydroxyrisperidone. perseris.com
Phenytoin Enzyme InducerMay cause decreases in the combined plasma concentrations of risperidone and 9-hydroxyrisperidone. fda.govalkemlabs.com
Rifampin Enzyme InducerMay cause decreases in the combined plasma concentrations of risperidone and 9-hydroxyrisperidone. fda.govalkemlabs.com
Phenobarbital Enzyme InducerMay cause decreases in the combined plasma concentrations of risperidone and 9-hydroxyrisperidone. fda.govalkemlabs.com

D-Amino Acid Oxidase (DAO) Inhibition Studies

Recent preclinical research has explored the interaction of risperidone with D-Amino Acid Oxidase (DAO), an enzyme involved in the metabolism of D-serine, an allosteric activator of the N-methyl-D-aspartate (NMDA) receptor. nih.gov

Mechanism of DAO Inhibition by this compound

In vitro studies have demonstrated that this compound acts as an inhibitor of human DAO. nih.gov The mechanism of inhibition has been characterized as a hyperbolic mixed-type inhibition, which is also described as a 'partial uncompetitive inhibition effect'. nih.govresearchmap.jp This suggests a complex interaction between risperidone, the DAO enzyme, and its substrate.

The inhibitory constant (Ki) value for risperidone on human DAO has been reported to be 41 μM. nih.govresearchmap.jp In one study, risperidone demonstrated a higher percentage of inhibitory effect on pig kidney DAO (43.2%) compared to haloperidol (18.3%). tjnpr.org These findings suggest a potential novel mechanism of action for risperidone, beyond its well-established dopamine and serotonin receptor antagonism. nih.gov

Transporter Protein Modulation Studies

The movement of risperidone across biological membranes, such as the blood-brain barrier, is influenced by transporter proteins. P-glycoprotein, in particular, plays a significant role in the efflux of risperidone.

P-glycoprotein (ABCB1/MDR1) Efflux and Substrate Characterization

In vitro and in vivo studies have established that risperidone is a substrate for P-glycoprotein (P-gp), an ATP-dependent drug efflux pump encoded by the ABCB1 gene. researchgate.netnih.gov This transporter actively removes risperidone and its active metabolite, 9-hydroxyrisperidone, from cells and tissues, including from the brain and cardiac tissue. dovepress.comnih.gov

The characterization of risperidone as a P-gp substrate is supported by several lines of evidence. For example, the brain concentration of risperidone has been shown to be significantly higher in P-gp knockout mice compared to wild-type mice, indicating that P-gp at the blood-brain barrier actively limits the brain penetration of the drug. ansto.gov.au Interestingly, some research also suggests that at high concentrations, risperidone can act as an inhibitor of P-gp, potentially inhibiting its own transport. researchgate.net

The interaction with P-gp has important implications for the pharmacokinetics of risperidone. While it is a clinically effective drug, its efficacy can be influenced by factors that modulate P-gp activity. mdpi.com

In vitro ATPase Activity Assays

The interaction of risperidone with ATP-dependent efflux pumps, such as P-glycoprotein (P-gp), has been a subject of preclinical investigation to understand its transport and potential for drug interactions. P-glycoprotein is a transmembrane transporter that utilizes the energy from ATP hydrolysis to actively efflux a wide variety of substances from cells. The affinity of a compound for P-gp can be evaluated in vitro by measuring the substrate-induced ATPase activity. researchgate.net This assay quantifies the rate of ATP hydrolysis to adenosine (B11128) diphosphate (B83284) (ADP) and inorganic phosphate (B84403) (Pi), which is stimulated when a compound binds to and is transported by P-gp. researchgate.net

In studies using recombinant human P-gp membranes derived from baculovirus-infected insect cells, risperidone demonstrated its capacity to stimulate P-gp's ATPase activity, indicating it is a substrate for this transporter. researchgate.net The stimulation of ATPase activity by risperidone follows Michaelis-Menten kinetics, allowing for the determination of key parameters such as the maximum velocity (Vmax) and the Michaelis constant (Km), which reflects the substrate concentration at half-maximum velocity. A comparison of these kinetic parameters for risperidone against other atypical and conventional antipsychotics reveals its relative affinity for P-gp. researchgate.net The rank order of affinity based on the Vmax/Km ratio was determined to be greater for risperidone than for olanzapine, chlorpromazine, haloperidol, and clozapine. researchgate.net

Further in vitro studies have focused on the inhibitory effect of risperidone on P-gp function. Using LLC-PK1/MDR1 cells, which overexpress P-gp, researchers found that risperidone could inhibit the P-gp-mediated transport of known substrates like rhodamine 123 and doxorubicin (B1662922) in a concentration-dependent manner. nih.gov Similarly, in Caco-2 cell models, risperidone was shown to inhibit P-gp activity, leading to increased intracellular accumulation of P-gp substrates. nih.gov

Table 1: In vitro P-glycoprotein (P-gp) ATPase Activity and Inhibition by Risperidone This table summarizes the kinetic parameters of risperidone as a P-gp substrate and its inhibitory concentration on P-gp activity in different cell models.

ParameterValueCompound/ModelFindingSource
Vmax (nmol Pi/min/mg protein)15.4RisperidoneMeasures the maximum rate of P-gp ATPase activity stimulated by the compound. researchgate.net
Km (µM)11.3RisperidoneThe concentration of risperidone required to achieve half of the Vmax. researchgate.net
Vmax/Km Ratio 1.4RisperidoneRepresents the catalytic efficiency of P-gp in transporting risperidone. researchgate.net
IC₅₀ (µM)63.26RisperidoneConcentration at which risperidone inhibits 50% of P-gp-mediated rhodamine 123 transport in LLC-PK1/MDR1 cells. nih.gov
IC₅₀ (µM)15.78RisperidoneConcentration at which risperidone inhibits 50% of P-gp-mediated doxorubicin transport in LLC-PK1/MDR1 cells. nih.gov
IC₅₀ (µM)5.87RisperidoneConcentration at which risperidone inhibits 50% of P-gp activity in Caco-2 cells. nih.gov
In vivo Studies Using Gene Knockout Animal Models

Gene knockout animal models are crucial preclinical tools for elucidating the pharmacological mechanisms of drugs by observing their effects in the absence of a specific protein. Risperidone has been studied in various knockout models to explore its therapeutic action.

One significant model is the STOP (Stable Tubule Only Polypeptide) null mouse. The STOP protein is vital for maintaining neuronal architecture and synaptic plasticity, and its genetic deletion in mice leads to behavioral and synaptic abnormalities that mimic certain symptoms of schizophrenia. nih.gov In studies investigating the effects of chronic risperidone administration on these mice, the drug demonstrated the ability to alleviate specific behavioral deficits. For instance, STOP-null mice exhibit impaired social interaction, which was significantly improved following long-term treatment with risperidone. nih.gov The number of social contacts and the time spent in investigation increased in treated STOP-null mice, approaching the levels seen in wild-type (WT) animals. nih.gov Furthermore, risperidone treatment reduced the time of immobility in forced swim tests, suggesting an amelioration of behavioral despair-like symptoms in the knockout mice. nih.gov However, the drug showed limited beneficial effect on working memory deficits as measured by spontaneous alternation performance. nih.gov

Another relevant line of investigation involves P-gp knockout mice (mdr1a/b knockout). These studies have been instrumental in confirming the in vivo relevance of the P-gp-mediated transport of risperidone observed in vitro. When administered to P-gp knockout mice, risperidone and its active metabolite, 9-hydroxy-risperidone, show significantly altered disposition compared to wild-type mice. mdpi.com The absence of P-gp at the blood-brain barrier leads to increased brain concentrations of these compounds, demonstrating that P-gp actively limits their entry into the central nervous system. mdpi.com These findings underscore the role of this transporter in the pharmacokinetics of risperidone. mdpi.com

Table 2: Effects of Risperidone on Behavioral Deficits in STOP-Null Mice This table presents selected research findings from a study assessing the impact of chronic risperidone administration on behavioral parameters in wild-type (WT) and STOP-null (KO) mice.

Behavioral TestAnimal GroupPlaceboRisperidone (0.3 mg/kg/day)FindingSource
Social Interaction (Number of Contacts)WT Mice2019.5No significant change in wild-type mice. nih.gov
STOP-Null (KO) Mice9.523Significant increase, correcting the deficit in KO mice. nih.gov
Social Interaction (Time in Investigation, sec)WT Mice2933No significant change in wild-type mice. nih.gov
STOP-Null (KO) Mice922Significant increase, correcting the deficit in KO mice. nih.gov
Forced Swim Test (Time of Immobility, sec)WT MiceNot ReportedNot ReportedNot Reported nih.gov
STOP-Null (KO) Mice127.570.5Significant reduction in immobility time in KO mice. nih.gov
Spontaneous Alternation (% Performance)WT Mice63.6%Not ReportedBaseline performance for wild-type mice. nih.gov
STOP-Null (KO) Mice52.5%60.7%Slight, non-significant improvement in KO mice. nih.gov

Preclinical Pharmacokinetics and Drug Disposition of Risperidone Hydrochloride

Absorption and Distribution Studies in Animal Models

The initial phases of a drug's journey through the body, absorption and distribution, are critical determinants of its efficacy and are extensively studied in various animal species to predict its behavior in humans.

Bioavailability Assessment in Animal Species

The absolute oral bioavailability of risperidone (B510) has been determined to be 70% with a 25% coefficient of variation. drugbank.comnih.gov When comparing a tablet formulation to a solution, the relative oral bioavailability is 94% with a 10% coefficient of variation. drugbank.comnih.gov Studies in Beagle dogs have explored the pharmacokinetics of different formulations. For instance, an orodispersible film (ODF) of risperidone was investigated, with pharmacokinetic parameters calculated using a three-compartmental model. frontiersin.orgfrontiersin.org Physiologically-based pharmacokinetic (PBPK) models have been developed to understand the absorption of these ODFs in dogs, with the model's predictions for key parameters like maximum concentration (Cmax) and area under the curve (AUC) falling within a twofold error margin of observed values. frontiersin.orgfrontiersin.org

Interactive Table: Key Pharmacokinetic Parameters of Risperidone in Beagle Dogs (Supralingual ODF Administration)

ParameterPredicted ValueObserved ValueFold Error
Tmax (h)1.171.001.17
Cmax (ng/mL)1.541.001.54
AUC0-∞ (ng·h/mL)1.111.001.11
Data derived from studies on risperidone orodispersible film (ODF) in Beagle dogs. frontiersin.org

Tissue Distribution and Accumulation in Preclinical Models

Once absorbed, risperidone is rapidly and widely distributed throughout the body, with a volume of distribution of 1-2 L/kg. drugbank.comnih.govfda.gov In plasma, it is extensively bound to proteins, approximately 90% to albumin and α1-acid glycoprotein. fda.gov Its major metabolite, 9-hydroxyrisperidone, is about 77% protein-bound. drugbank.comfda.gov

Studies in rats have shown that risperidone readily crosses into brain tissues. nih.gov The distribution is not uniform, with higher concentrations found in brain regions rich in serotonin (B10506) 5-HT2 and dopamine (B1211576) D2 receptors, such as the frontal cortex and striatum, compared to the cerebellum, which has low concentrations of these receptors. nih.gov The elimination half-life of risperidone in these specific brain regions is 3-5 times longer than in plasma. nih.gov This retention in target brain areas is significant for its therapeutic action. Notably, no significant retention of other metabolites besides 9-hydroxyrisperidone has been observed in any investigated brain regions. nih.gov

Research in mice has also demonstrated that risperidone and its active metabolite, paliperidone (B428) (9-hydroxyrisperidone), distribute to the bone marrow, with concentrations being 10-15 fold higher in the marrow than in plasma at 1 and 3 hours post-dose. plos.org

Metabolism Pathways and Metabolite Characterization in Non-Human Systems

The biotransformation of risperidone is a critical aspect of its pharmacology, leading to the formation of metabolites with varying degrees of activity.

Primary Metabolic Pathways (Hydroxylation, N-dealkylation)

Risperidone is extensively metabolized, primarily in the liver. drugbank.comfda.govatamanchemicals.com The main metabolic pathway is the hydroxylation of risperidone to form 9-hydroxyrisperidone. fda.govatamanchemicals.comnih.govresearchgate.net This reaction is catalyzed by the cytochrome P450 enzyme CYP 2D6. fda.govatamanchemicals.com Another, more minor, metabolic route is N-dealkylation. fda.govatamanchemicals.comnih.gov In rats and dogs, the principal metabolic pathways are consistent with those in humans. nih.govresearchgate.net Hydroxylation occurs at the alicyclic part of the tetrahydropyrido[1,2-a]pyrimidin-4-one moiety. nih.govresearchgate.net Other identified pathways include oxidative dealkylation at the piperidine (B6355638) nitrogen and the scission of the isoxazole (B147169) ring, a process that appears to be primarily carried out by intestinal microflora. nih.gov

Characterization of Major Metabolites (e.g., 9-hydroxyrisperidone) and their Activity in Animal Models

In dogs, 9-hydroxyrisperidone is the main metabolite found in the excreta. nih.gov In rats, while the metabolism is more extensive, leading to further breakdown products, 9-hydroxyrisperidone is still the predominant metabolite in plasma. nih.gov Standard pharmacology tests conducted in rats and dogs have confirmed that 9-hydroxyrisperidone is nearly equipotent to risperidone. snu.ac.kr The pharmacological properties of 9-hydroxyrisperidone are comparable to risperidone in terms of its interaction with various neurotransmitters, potency, and duration of action. nih.gov However, its distribution into different brain regions, including the frontal cortex and striatum, is more limited than that of risperidone itself, suggesting it contributes to the in vivo activity to a lesser extent than what plasma levels might predict. nih.gov

Excretion Mechanisms and Pathways in Animal Models

The final stage of the drug's journey is its excretion from the body. In rats, the excretion of radiolabeled risperidone is rapid. nih.gov The majority of the dose, between 78-82%, is excreted in the feces, which is linked to extensive biliary excretion of its metabolites (72-79% of the dose). nih.gov A small portion of these metabolites undergoes enterohepatic circulation. nih.gov

In dogs, approximately 92% of the administered dose is excreted within one week, with comparable amounts recovered in both urine and feces. nih.gov In both rats and dogs, only a small percentage of an oral dose is excreted as unchanged risperidone. nih.gov A mass balance study showed that risperidone and its metabolites are eliminated primarily through the urine (70%) and to a lesser extent, the feces (14%). uzedy.com

Interactive Table: Excretion of Risperidone in Animal Models

Animal ModelPrimary Route of ExcretionPercentage of DoseNotes
RatFeces (via bile)78-82%Excretion is very rapid. nih.gov
DogUrine and Feces~92% (total)Comparable amounts in urine and feces over one week. nih.gov
Data based on studies with radiolabeled risperidone.

Physiologically Based Pharmacokinetic (PBPK) Modeling for Risperidone Hydrochloride

Physiologically based pharmacokinetic (PBPK) modeling has emerged as a valuable tool in understanding the complex processes governing the absorption, distribution, metabolism, and excretion of drugs like risperidone. frontiersin.org By integrating system-dependent physiological and anatomical data with compound-specific properties, PBPK models can predict plasma concentration-time profiles from in vitro data. frontiersin.org This approach is increasingly utilized to support decision-making throughout drug research and development. frontiersin.orgceon.rs

Model Development and Validation Using Preclinical Data

The development of PBPK models for this compound has been described in several preclinical studies, often utilizing data from animal models such as beagle dogs and rats. frontiersin.orgmdpi.com These models are constructed using software like GastroPlus™ and PK-Sim®. mdpi.comceon.rs

The process of building a PBPK model for risperidone typically involves several key steps. frontiersin.org Initially, physicochemical parameters of risperidone, such as molecular weight, solubility, pKa, and logP, are collected from literature. nih.gov In vitro data, including dissolution profiles, are also incorporated to predict in vivo dissolution. frontiersin.org To understand the drug's disposition, intravenous (i.v.) administration data from preclinical species are used to determine parameters like systemic clearance (CL) and volume of distribution (V). frontiersin.org These parameters are then used to simulate the in vivo elimination of risperidone within the PBPK model. frontiersin.org For oral formulations, intragastric (i.g.) administration data helps in understanding gastrointestinal absorption. frontiersin.org

Validation of the developed PBPK model is a critical step to ensure its predictive accuracy. This is typically achieved by comparing the simulated pharmacokinetic profiles with observed data from preclinical studies. dovepress.com For instance, a PBPK model for a risperidone orodispersible film (ODF) was validated using pharmacokinetic data from supralingual administration in beagle dogs. nih.gov The model's predictions for key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC) are compared against the observed values. nih.gov A good correlation, often defined as prediction errors within a 2-fold range, indicates the model's reliability. frontiersin.orgnih.gov In one study, the fold errors for Tmax, Cmax, and AUC₀-∞ for risperidone were 1.17, 1.54, and 1.11, respectively, demonstrating a good prediction by the developed PBPK model. frontiersin.orgfrontiersin.org

The table below presents a comparison of predicted and observed pharmacokinetic parameters for a risperidone orodispersible film following supralingual administration in a preclinical model.

Pharmacokinetic ParameterPredicted ValueObserved ValueFold Error
Tmax (h)1.000.85 ± 0.291.17
Cmax (ng/mL)15.410.0 ± 3.91.54
AUC₀-∞ (ng·h/mL)78.871.0 ± 22.11.11
Data from a study involving supralingual administration of 1 mg risperidone ODF in Beagle dogs. frontiersin.orgfrontiersin.org

PBPK models have also been developed to understand the pharmacokinetics of long-acting injectable (LAI) formulations of risperidone. dntb.gov.ua For a subcutaneous injectable formulation, a PBPK model was developed using in vitro release data along with intravenous and subcutaneous pharmacokinetic data from beagle dogs to predict the human pharmacokinetic profile. dntb.gov.ua

Investigation of Absorption Routes and Influencing Factors in Model Systems

PBPK modeling is a powerful tool for investigating the routes of drug absorption and the factors that influence this process. frontiersin.org For oral formulations of risperidone, PBPK models have been used to differentiate between absorption from the oral cavity and the gastrointestinal tract. frontiersin.orgnih.gov

A study utilizing a mechanistic absorption model, which combined the Oral Cavity Compartment Absorption and Transit (OCCAT) model with the Advanced Compartment Absorption and Transit (ACAT) model, investigated the absorption of a risperidone orodispersible film (ODF) in beagle dogs. frontiersin.orgnih.gov The study compared the pharmacokinetics following intragastric, supralingual, and sublingual administration. nih.gov The results showed no statistically significant differences in the main pharmacokinetic parameters (AUC and Cmax) between the different administration routes, suggesting that the primary site of absorption was the gastrointestinal tract. nih.gov

The PBPK model predicted that even with complete dissolution of the ODF in the oral cavity, the percentage of risperidone absorbed through the oral mucosa was minimal. frontiersin.orgnih.gov The predicted absorption via the oral mucosa at residence times of 2, 5, and 10 minutes was 7.0%, 11.4%, and 19.5%, respectively. frontiersin.orgnih.gov This indicates that despite the formulation dissolving in the mouth, the majority of the drug is swallowed with saliva and absorbed in the gastrointestinal tract. frontiersin.org Consequently, the PBPK absorption model for risperidone could be simplified to primarily include the ACAT model, which represents gastrointestinal absorption. frontiersin.orgnih.gov

The table below shows the predicted percentage of risperidone absorbed via the oral mucosa at different oral residence times.

Oral Residence Time (minutes)Predicted Absorption via Oral Mucosa (%)
27.0
511.4
1019.5
Data based on a PBPK model for risperidone ODF in Beagle dogs. frontiersin.orgnih.gov

Sensitivity analysis within the PBPK model can also be performed to identify key physiological and formulation factors that influence drug absorption and bioavailability. frontiersin.org For instance, the model can assess the impact of oral residence time on the in vivo absorption of risperidone from an ODF. nih.gov Such analyses help in the rational design of formulations and can potentially reduce the need for extensive preclinical and clinical studies. frontiersin.orgnih.gov

Furthermore, PBPK models have been applied to investigate factors influencing the absorption of long-acting injectable formulations. For a subcutaneous risperidone formulation, modeling suggested that the in vivo effective particle size might be larger than what is measured in vitro, possibly due to particle aggregation at the injection site. mdpi.com The model also highlighted that local inflammation at the injection site could lead to a temporary increase in the volume of the drug depot, which in turn affects the release and absorption of risperidone. mdpi.com

Analytical and Bioanalytical Methodologies for Risperidone Hydrochloride Quantification and Characterization

Chromatographic Techniques for Risperidone (B510) Hydrochloride Analysis

Chromatography, a powerful separation technique, is widely employed for the analysis of risperidone hydrochloride. High-performance liquid chromatography (HPLC), particularly in its reversed-phase mode, is the most common method, often coupled with mass spectrometry for enhanced sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) stands as a cornerstone for the routine analysis of this compound. nih.govglobalresearchonline.netrjptonline.org These methods are valued for their accuracy, precision, and ability to separate risperidone from its impurities and degradation products. nih.gov

The development of a robust RP-HPLC method involves a systematic optimization of various chromatographic parameters to achieve the desired separation and quantification. This process often starts with the selection of an appropriate column and mobile phase. erpublications.com Several studies have focused on developing and validating RP-HPLC methods for risperidone, often in combination with other drugs like trihexyphenidyl (B89730) hydrochloride. globalresearchonline.netijprems.com

Key aspects of method development include:

Linearity: Establishing a linear relationship between the concentration of risperidone and the detector response is fundamental. For instance, a linear range of 10–60 μg/mL with a correlation coefficient (r²) of 0.998 has been reported. nih.gov Another study demonstrated linearity over a concentration range of 4.0-275.0 µg mL-1 with an r² of 0.9998. nih.gov

Accuracy and Precision: The accuracy of a method is its ability to provide results close to the true value, while precision reflects the reproducibility of the results. Accuracy is often assessed through recovery studies, with mean recoveries for risperidone reported to be between 99.7-100.3%. rjptonline.org Precision is evaluated by intra-day and inter-day variations, with relative standard deviation (RSD) values typically below 2%. rjptonline.orgijprems.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. Reported LOD and LOQ values for risperidone vary depending on the specific method, with some studies reporting values as low as 0.001 µg/mL and 0.01 µg/mL, respectively. oup.com

Forced Degradation Studies: To ensure the stability-indicating nature of the method, risperidone is subjected to stress conditions such as acid and base hydrolysis, oxidation, and heat. nih.govoup.com The method should be able to separate the intact drug from any degradation products formed. nih.gov

The following table summarizes the validation parameters from a representative RP-HPLC method for risperidone analysis:

Validation ParameterResult
Linearity Range2-10 µg/ml
Correlation Coefficient (r²)0.9982
Mean Recovery99.7-100.3%
Intraday Precision (%RSD)0.092
Interday Precision (%RSD)0.095
Limit of Detection (LOD)0.25 µg/ml
Limit of Quantitation (LOQ)0.75 µg/ml
Data from a study on the estimation of risperidone in tablet dosage form. rjptonline.org

The choice of the stationary phase (column) and the mobile phase is critical for achieving optimal separation in RP-HPLC.

Column Chemistry: C18 columns are the most frequently used stationary phases for risperidone analysis due to their hydrophobicity, which allows for good retention and separation of the moderately polar risperidone molecule. rjptonline.orgnih.govijprems.comoup.com Other columns, such as C8 and those with different brand names like Hypersil, Altima, and Gemini, have also been successfully employed. nih.govijprems.comoup.com The selection of the column is often based on achieving good peak shape and resolution. ijprems.com

Mobile Phase Optimization: The mobile phase in RP-HPLC typically consists of a mixture of an aqueous component (often a buffer) and an organic modifier. The optimization process involves adjusting the composition and pH of the mobile phase to achieve the desired retention time and peak symmetry.

Commonly used organic modifiers include acetonitrile (B52724) and methanol (B129727). nih.govijprems.com The aqueous phase often contains a buffer, such as phosphate (B84403) buffer or ammonium (B1175870) acetate (B1210297), to control the pH. nih.govglobalresearchonline.net The pH of the mobile phase can significantly impact the retention of risperidone, which is a basic compound.

Several mobile phase compositions have been reported for risperidone analysis. For example, a mixture of methanol and acetonitrile (65:35 v/v) has been used. ijprems.com Another study utilized a mobile phase of methanol and 0.1 M ammonium acetate (pH 5.50) in a 60:40 v/v ratio. nih.gov The optimization process may involve trying different ratios of the organic and aqueous phases, as well as different pH values, to find the optimal conditions. nih.govijprems.com

The following table provides examples of different column and mobile phase combinations used for the RP-HPLC analysis of risperidone:

ColumnMobile PhaseDetection WavelengthReference
Altima C18 (4.6 × 150 mm, 5 µm)Methanol: Acetonitrile (65:35 v/v)260 nm ijprems.com
Supelcosil LC8 DB (250 mm × 4.6 mm, 5 µm)Methanol: 0.1 M Ammonium Acetate pH 5.50 (60:40, v/v)274 nm nih.gov
Gemini C18 (250 × 4.6 mm, 5 µm)Acetonitrile: Potassium Dihydrogen Phosphate (pH 6.5, 0.05 M) (45:55, v/v)237 nm oup.com
Hypersil ODS C-18 (250 × 4.6 mm, 5 µm)Methanol: Acetonitrile: 0.05 M Phosphate Buffer (pH 3.7) (60:30:10, v/v/v)230 nm globalresearchonline.net
Symmetry C18 (250 mm × 4.6 mm, 5 µm)Methanol: Acetonitrile (80:20, v/v)280 nm nih.gov
Thermo C18 (250mm x 4.6mm, 5µm)Acetonitrile: 0.2M Potassium Dihydrogen Phosphate (80:20 v/v)254 nm rjptonline.org
Method Development and Optimization

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For bioanalytical applications requiring high sensitivity and selectivity, such as the determination of risperidone and its active metabolite, 9-hydroxyrisperidone, in human plasma, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.govnih.govresearchgate.net This technique combines the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer.

LC-MS/MS methods for risperidone analysis typically involve:

Sample Preparation: A crucial step in bioanalysis is the extraction of the analytes from the complex biological matrix. Solid-phase extraction (SPE) and protein precipitation are common techniques used to clean up the sample and concentrate the analytes. nih.govnih.gov

Chromatographic Separation: Similar to HPLC methods, a C18 column is often used for separation. nih.govresearchgate.netnih.gov The mobile phase is typically a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer containing a volatile additive like formic acid or ammonium acetate to facilitate ionization. nih.govnih.govscirp.org

Mass Spectrometric Detection: Detection is performed using a mass spectrometer, often with an electrospray ionization (ESI) source, in the positive ion mode. nih.govscirp.org The analysis is typically carried out in the selected reaction monitoring (SRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition for each analyte. nih.gov For risperidone, a common transition is m/z 411.3 → 191.1. nih.gov

LC-MS/MS methods offer very low limits of quantification, often in the sub-ng/mL range, making them suitable for pharmacokinetic studies where drug concentrations are low. nih.govresearchgate.net For instance, a validated concentration range of 0.100 to 250 ng/ml has been reported for the determination of risperidone and 9-hydroxyrisperidone in human plasma. nih.gov

High-Performance Thin-Layer Chromatography (HPTLC) and Thin-Layer Chromatography (TLC)

High-performance thin-layer chromatography (HPTLC) and thin-layer chromatography (TLC) offer a simpler and more cost-effective alternative to HPLC for the quantification of risperidone. ipinnovative.comresearchgate.net These methods are particularly useful for routine quality control of pharmaceutical formulations.

In HPTLC, separation is achieved on a high-performance silica (B1680970) gel plate. A suitable mobile phase is chosen to achieve good separation of risperidone from other components. For example, a mobile phase of methanol-ethyl acetate (8.0:2.0, v/v) has been used. researchgate.net After development, the plate is scanned with a densitometer at a specific wavelength (e.g., 285 nm) to quantify the separated compounds. researchgate.net

HPTLC methods for risperidone have been validated for linearity, precision, and accuracy. A linear relationship between the amount of risperidone and the peak area is typically observed in the nanogram (ng) range. researchgate.net

Spectroscopic and Other Instrumental Methods

In addition to chromatographic techniques, spectroscopic methods, particularly UV-Visible spectrophotometry, are used for the determination of risperidone. researchgate.netajrconline.org These methods are generally simpler and faster than chromatographic methods but may lack the same degree of selectivity.

UV-Visible spectrophotometric methods are based on the measurement of the absorbance of a risperidone solution at its wavelength of maximum absorbance (λmax). The λmax of risperidone is typically observed around 238 nm or 280 nm in acidic media like 0.1N HCl. researchgate.netajrconline.org The method is validated for linearity, with Beer's law being obeyed over a specific concentration range, for example, 5-30 µg/ml. ajrconline.org

Other instrumental methods that have been reported for the analysis of risperidone include chemiluminescence and capillary electrophoresis, although these are less common than chromatographic and standard spectroscopic techniques. nih.gov

UV/Visible Spectrophotometry

UV/Visible spectrophotometry offers a simple, cost-effective, and rapid method for the quantification of this compound. This technique relies on the principle that risperidone, a UV-absorbing molecule, possesses specific chromophores in its structure that absorb light at a characteristic wavelength. researchgate.net

Several studies have established UV spectrophotometric methods for the determination of risperidone in bulk drug and pharmaceutical dosage forms. researchgate.netajrconline.org The wavelength of maximum absorbance (λmax) for risperidone is typically observed around 238 nm and 280 nm. ajrconline.orgresearchgate.net In one method, risperidone showed a λmax at 238 nm in 0.1N hydrochloric acid (HCl), and Beer's law was obeyed in the concentration range of 5-30 µg/ml with a high correlation coefficient of 0.9999. ajrconline.orgajrconline.org Another study reported a λmax of 280 nm and a linearity range of 2 to 6 µg/ml. researchgate.net The development of these methods involves preparing standard solutions of risperidone in a suitable solvent, such as 0.1N HCl or methanol, and measuring the absorbance at the predetermined λmax. researchgate.netresearchgate.net

Furthermore, spectrophotometric methods have been developed for the estimation of risperidone through the formation of colored ion-association complexes. For instance, a method involving the reaction of risperidone with Bromocresol Green (BCG) in an acidic buffer (pH 3.5) produces a yellow-colored complex with a λmax at 440 nm. humanjournals.com This ion-pair complexation method demonstrated a linearity range of 10 µg/ml to 250 µg/ml. humanjournals.com These spectrophotometric approaches are advantageous for their simplicity and speed, making them suitable for routine quality control analysis. researchgate.netajrconline.org

Table 1: UV/Visible Spectrophotometry Parameters for this compound Analysis

Parameter Reported Value Solvent/Reagent Reference
λmax 238 nm 0.1N HCl ajrconline.org
280 nm 0.1N HCl researchgate.net
440 nm Bromocresol Green (BCG) humanjournals.com
Linearity Range 5-30 µg/ml 0.1N HCl ajrconline.org
2-6 µg/ml 0.1N HCl researchgate.net
10-250 µg/ml Bromocresol Green (BCG) humanjournals.com
Correlation Coefficient (r²) 0.9999 0.1N HCl ajrconline.org
>0.99 0.1N HCl researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for the structural elucidation and characterization of this compound. researchgate.netresearchgate.net It provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons (¹H NMR) and other nuclei like fluorine (¹⁹F NMR). researchgate.net

¹H NMR spectroscopy has been used to confirm the structure of risperidone, with the resulting spectrum matching literature data. researchgate.net In studies involving the complexation of risperidone with cyclodextrins, ¹H NMR was instrumental in establishing the 1:1 stoichiometry of the resulting complexes. researchgate.net Furthermore, two-dimensional NMR techniques, such as Rotating-frame Overhauser Spectroscopy (ROESY) and Heteronuclear Overhauser Effect Spectroscopy (HOESY), have provided evidence for the inclusion of the aromatic part of the risperidone molecule within the hydrophobic cavity of cyclodextrins. researchgate.net

Solid-state NMR has also been recognized as a valuable technique for characterizing pharmaceutical solids, including different polymorphic forms of risperidone. jst.go.jp This can be critical as different polymorphs can exhibit different physicochemical properties.

Chemiluminescence and Electrochemical Detection Methods

For highly sensitive quantification of this compound, particularly at very low concentrations, chemiluminescence and electrochemical detection methods have been developed. These methods are often coupled with separation techniques like high-performance liquid chromatography (HPLC).

A sensitive chemiluminescence (CL) method has been proposed based on the catalytic effect of risperidone on the CL reaction between luminol (B1675438) and hydrogen peroxide in a flow system. researchgate.net This flow injection CL method demonstrated a wide linear range from 10 pg/ml to 1.0 ng/ml, with a low detection limit of 4 pg/ml. researchgate.net The high throughput of 120 samples per hour makes it a very efficient analytical technique. researchgate.net

Electrochemical detection coupled with HPLC has also been employed for the determination of risperidone. humanjournals.comajrconline.org This method offers high sensitivity and is particularly useful for the analysis of risperidone and its active metabolite, 9-hydroxyrisperidone, in biological fluids. humanjournals.com

Method Validation Parameters in Research Settings

The validation of analytical methods is a critical requirement in pharmaceutical analysis to ensure that the method is suitable for its intended purpose. The International Council for Harmonisation (ICH) guidelines are often followed for method validation, which includes assessing specificity, selectivity, linearity, precision, and accuracy. scholarsresearchlibrary.com

Specificity and Selectivity Studies

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. scholarsresearchlibrary.comresearchgate.net In the context of risperidone analysis, this means the method should be able to distinguish and quantify risperidone without interference from excipients in a tablet formulation or other substances in biological samples. ajrconline.orgscholarsresearchlibrary.com

Several studies have demonstrated the specificity of their developed methods. For instance, in an HPLC method, the retention time of risperidone was shown to be distinct from that of an internal standard and any potential degradation products. researchgate.net The specificity of a method is often confirmed by injecting a placebo solution, which should not show any peak at the retention time of the analyte. scholarsresearchlibrary.com The clear resolution of the risperidone peak from other components in the chromatogram is a key indicator of a method's specificity. ijprems.com

Linearity and Calibration Range Determination

Linearity refers to the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. scholarsresearchlibrary.comchemconsai.com The calibration range is the interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. chemconsai.com

For this compound, various analytical methods have established different linear ranges. For example, an HPLC method showed linearity in the range of 4.0-275.0 µg/mL with a correlation coefficient (r²) of 0.9998. nih.gov Another RP-HPLC method established a linearity range of 500 to 10000 ng/mL with a correlation coefficient of 0.9969. scholarsresearchlibrary.com UV spectrophotometric methods have also demonstrated linearity, with one study reporting a range of 2-6 µg/ml and a correlation coefficient greater than 0.995. researchgate.net The linearity is typically evaluated by constructing a calibration curve plotting the peak area or absorbance against the concentration of the analyte and determining the correlation coefficient. scholarsresearchlibrary.comchemconsai.com

Table 2: Linearity and Calibration Range for this compound by Different Methods

Analytical Method Linearity Range Correlation Coefficient (r²) Reference
RP-HPLC 4.0–275.0 µg/mL 0.9998 nih.gov
RP-HPLC 500–10000 ng/mL 0.9969 scholarsresearchlibrary.com
RP-HPLC 3-9 µg/ml 0.9997 chemconsai.com
UV Spectrophotometry 2-6 µg/ml > 0.995 researchgate.net
RP-HPLC 10–60 μg/mL 0.999 nih.gov
RP-HPLC 2-10µg/ml 0.9982 rjptonline.org

Precision (Intra-day and Inter-day) and Accuracy Assessments

Precision evaluates the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. scholarsresearchlibrary.com It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). scholarsresearchlibrary.comnih.gov

Accuracy is the closeness of the test results obtained by the method to the true value and is often determined through recovery studies by adding a known amount of the pure drug to a pre-analyzed sample solution. scholarsresearchlibrary.comchemconsai.com

Numerous validation studies for this compound have reported excellent precision and accuracy. For an HPLC method, intra-day and inter-day precision were demonstrated with RSD values less than 3.27%. nih.gov Another study reported intra-day and inter-day RSD values of less than 2%. scholarsresearchlibrary.com Accuracy is typically reported as the percentage recovery. For example, one HPLC method showed recovery in the range of 99.00-101.12%. nih.gov Another study reported accuracy between 99.55% and 101.16%. chemconsai.com These results confirm that the analytical methods are reliable for the quantification of this compound.

Table 3: Precision and Accuracy Data for this compound Analysis

Method Precision (%RSD) Accuracy (% Recovery) Reference
RP-HPLC < 3.27% (Intra- & Inter-day) 99.00 - 101.12% nih.gov
RP-HPLC < 2% (Intra- & Inter-day) - scholarsresearchlibrary.com
RP-HPLC 0.21% (Repeatability) 99.55 - 101.16% chemconsai.com
RP-HPLC < 1.5% (Intra- & Inter-day) Within ±2% of nominal values ijprems.com
RP-HPLC 0.092% (Intra-day), 0.095% (Inter-day) 99.7 - 100.3% rjptonline.org
LC ≤ 0.847 % 99.55 - 101.35 % researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The limit of detection (LOD) and limit of quantitation (LOQ) are critical performance characteristics in analytical method validation, establishing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For this compound, these limits have been determined across various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) with UV detection and UV spectrophotometry.

The LOD is typically determined as the concentration that yields a signal-to-noise ratio of 3:1, while the LOQ corresponds to a signal-to-noise ratio of 10:1. oup.comscholarsresearchlibrary.com These values are fundamental in assessing the sensitivity of a method, particularly for the analysis of low-concentration samples, such as in impurity profiling or bioanalytical studies.

Research findings have reported a range of LOD and LOQ values for risperidone, which vary depending on the specific chromatographic conditions, instrumentation, and analytical approach used. For instance, a rapid stability-indicating HPLC method reported an LOD of 0.001 µg/mL and an LOQ of 0.01 µg/mL. oup.comresearchgate.net Another RP-HPLC method determined the LOD and LOQ to be 0.364 µg/mL and 1.103 µg/mL, respectively. scholarsresearchlibrary.com A separate study using HPLC-UV established an LOD of 1.79 µg/mL and an LOQ of 5.44 µg/mL. nih.gov UV spectrophotometric methods have also been developed, with one study reporting an LOD of 0.53 µg/ml and an LOQ of 1.62 µg/ml. wisdomlib.org These variations highlight the influence of the chosen methodology on analytical sensitivity.

The following table summarizes the LOD and LOQ values for this compound as reported in various studies.

Table 1: Limit of Detection (LOD) and Limit of Quantitation (LOQ) for this compound

Analytical Method Limit of Detection (LOD) Limit of Quantitation (LOQ) Source(s)
HPLC 0.001 µg/mL 0.01 µg/mL oup.comresearchgate.net
RP-HPLC 0.0119 µg/mL 0.0039 µg/mL* erpublications.com
RP-HPLC 0.23 µg/mL 0.56 µg/mL impactfactor.org
RP-HPLC 364.07 ng/mL (0.364 µg/mL) 1103.26 ng/mL (1.103 µg/mL) scholarsresearchlibrary.com
HPLC-UV 1.79 µg/mL 5.44 µg/mL nih.gov
UV Spectrophotometry 0.53 µg/mL 1.62 µg/mL wisdomlib.org
UV Spectrophotometry 1.012 µg/mL 3.036 µg/mL wisdomlib.orgresearchgate.net
RP-HPLC 0.17 mg/mL 0.5 mg/mL ijrpns.com
RP-UPLC S/N Ratio 3:1 0.1 µg/mL longdom.org

Note: The source appears to have inverted the values for LOD and LOQ, as LOQ should be higher than LOD.

Robustness and System Suitability Evaluations

Robustness and system suitability are essential validation parameters that ensure the reliability and consistency of an analytical method during routine use.

Robustness evaluates the capacity of a method to remain unaffected by small, deliberate variations in method parameters. For HPLC methods developed for this compound, robustness is typically tested by altering factors such as the mobile phase flow rate, mobile phase composition (e.g., organic solvent ratio), and column temperature. nih.govlongdom.org For example, a method's robustness was confirmed by varying the flow rate by ±0.2 mL/min, the organic solvent ratio by ±5%, and the column temperature by ±2°C. nih.gov Another study assessed robustness by modifying the flow rate (± 0.02 mL/min), column temperature (± 5°C), and mobile phase composition (± 2%). longdom.org The consistency of results, often measured by the relative standard deviation (RSD), under these varied conditions demonstrates the method's reliability for routine analysis. erpublications.com

System suitability testing is an integral part of the analytical procedure, designed to verify that the chromatographic system is adequate for the intended analysis. Key parameters evaluated include theoretical plates (N), tailing factor (T), retention time (Rt), and resolution (Rs). Regulatory guidelines often require the tailing factor to be less than 2 and theoretical plates to be greater than 2000. scholarsresearchlibrary.comlongdom.org These tests are performed before and during analysis by making replicate injections of a standard solution to ensure that the system is performing within established criteria. scholarsresearchlibrary.comijrpns.com

The tables below present typical parameters evaluated for robustness and system suitability in the analysis of this compound.

Table 2: Parameters for Robustness Evaluation of this compound Analysis

Parameter Variation Source(s)
Flow Rate ±0.2 mL/min, ±0.02 mL/min nih.govlongdom.org
Mobile Phase Composition ±5% (organic ratio), ±2% nih.govlongdom.org

Table 3: System Suitability Parameters for this compound HPLC Methods

Parameter Typical Acceptance Criteria Reported Value Example Source(s)
Tailing Factor (T) < 2 1.5 scholarsresearchlibrary.comerpublications.comlongdom.org
Theoretical Plates (N) > 2000 3232.65 scholarsresearchlibrary.comnih.goverpublications.com
Resolution (Rs) > 1.5 > 1.5 nih.govlongdom.org

Stability-Indicating Analytical Methods for this compound

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. The development of a SIAM for this compound is crucial for assessing its stability in bulk form and in pharmaceutical formulations.

These methods are typically developed using HPLC and are validated by subjecting the drug to forced degradation under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines. nih.goverpublications.com The goal is to generate potential degradation products and demonstrate that the analytical method can effectively separate the intact drug from these degradants. nih.govajrconline.org

Common stress conditions applied in the forced degradation of this compound include:

Acid Hydrolysis: Treatment with hydrochloric acid (e.g., 0.1 M to 1 M HCl) at room or elevated temperatures. oup.comnih.gov

Base Hydrolysis: Exposure to a basic solution such as sodium hydroxide (B78521) (e.g., 0.1 M to 1 M NaOH). oup.comnih.gov Studies have shown risperidone to be comparatively stable under alkaline hydrolysis. nih.govresearchgate.net

Oxidative Degradation: The use of an oxidizing agent, most commonly hydrogen peroxide (H₂O₂), at concentrations ranging from 0.1% to 3%. oup.comnih.govlongdom.org Risperidone has been found to be highly labile under oxidative conditions. nih.govresearchgate.net

Thermal Degradation: Exposing the solid or solution drug form to elevated temperatures (e.g., 50°C to 100°C). nih.govresearchgate.net

Photolytic Degradation: Exposing the drug, typically in its solid state, to UV or fluorescent light to assess its photosensitivity. nih.gov

In these studies, the separation of risperidone from any formed degradation products is monitored, often using HPLC with a photodiode array (PDA) detector to check for peak purity. nih.govlongdom.org The ability of the method to resolve the risperidone peak from all other peaks demonstrates its specificity and stability-indicating power. researchgate.netjcchems.com For example, one study found that while risperidone was stable under acid, base, thermal, and photolytic stress, two degradation products were observed upon oxidation with peroxide, which were well-resolved from the main drug peak. researchgate.netjcchems.com Another study uniquely investigated degradation caused by an oxidizing electric potential, a crucial stability test for novel drug delivery systems based on conducting polymers. oup.comresearchgate.net

Table 4: Summary of Forced Degradation Studies on this compound

Stress Condition Reagent/Condition Observation Source(s)
Acid Hydrolysis 0.1 M - 1 M HCl Gradual degradation observed. oup.comnih.gov
Base Hydrolysis 0.1 M - 1 M NaOH Found to be comparatively stable. nih.govresearchgate.net
Oxidation 0.1% - 3% H₂O₂ Highly labile; significant degradation. nih.govresearchgate.netjcchems.com
Thermal Stress 50°C - 100°C Comparatively stable. nih.govresearchgate.net
Photolytic Stress UV Light No major degradation products observed. nih.govresearchgate.net

Physical and Chemical Stability Research of Risperidone Hydrochloride

The stability of an active pharmaceutical ingredient (API) such as risperidone (B510) hydrochloride is a critical attribute that can influence its quality, safety, and efficacy. Comprehensive studies are conducted to understand how the molecule behaves under various stress conditions, which helps in determining its intrinsic stability, identifying potential degradation products, and establishing appropriate storage conditions and shelf-life.

Forced Degradation Studies

Forced degradation, or stress testing, is essential in the development of pharmaceuticals to identify likely degradation products and establish degradation pathways. oup.com These studies involve subjecting the drug substance to conditions more severe than accelerated storage conditions to provoke degradation. erpublications.com For risperidone, forced degradation has been explored under hydrolytic, oxidative, thermal, and photolytic stress conditions. nih.gov The goal is typically to achieve a level of degradation between 5% and 20% to ensure that analytical methods can effectively detect and quantify the resulting impurities. oup.com

Risperidone has demonstrated susceptibility to oxidative degradation. researchgate.net Studies show that the drug is highly labile when exposed to hydrogen peroxide. nih.gov The primary degradation product formed under oxidative stress is Risperidone N-oxide. nih.govresearchgate.netresearchgate.net In one study, exposure to 3% hydrogen peroxide at room temperature resulted in significant degradation, with up to 68.54% of the drug degraded after 4 hours, leading to almost complete degradation by the 6-hour mark. nih.gov Another study observed that the degradation is fastest in a hydrogen peroxide solution compared to acidic or basic conditions, with a calculated reaction rate constant (k) of 0.0926 h⁻¹. ptfarm.pl The formation of an oxidized product, referred to as R5 (an N-oxide product), is also a major degradation substance generated by photoirradiation. researchgate.netjst.go.jp

ConditionObservationDegradation (%)Major Degradant(s)Reference
3% Hydrogen Peroxide, Room Temp, 4 hrsHighly labile, steep fall in drug peak area68.54%N-oxide of Risperidone nih.gov
0.9 mol/L Hydrogen PeroxideFastest degradation rate among stressorsNot specifiedDegradation product with RF ~ 0.50 ptfarm.pl
Oxygen exposure in solutionLeads to formation of N-oxideNot specifiedN-oxide of Risperidone nih.govresearchgate.net

The stability of risperidone hydrochloride has been evaluated in both acidic and basic environments. Under acidic conditions (e.g., 0.1 M HCl at room temperature), the drug shows gradual degradation over time. nih.gov One study reported a 26.89% fall in the drug's peak area after 24 hours. nih.gov Another investigation found that after 24 hours of storage in a 1 M HCl solution, no degradation of risperidone was observed. oup.com In contrast, a different study using 0.5 mol/L HCl determined a degradation reaction rate constant (k) of 0.0334 h⁻¹. ptfarm.pl

Risperidone appears to be comparatively more stable under alkaline hydrolysis than in oxidative or acidic conditions. nih.gov When refluxed in 0.1 M NaOH for 36 hours, only about 17.53% of the drug degraded. nih.gov However, another study using stronger basic conditions (1 M NaOH) found that risperidone was unstable. oup.com The degradation in a 0.5 mol/L NaOH solution was found to be faster than in acid, with a rate constant (k) of 0.0692 h⁻¹. ptfarm.pl The primary degradation product resulting from both acid and base hydrolysis has been identified as 9-hydroxy risperidone. nih.govresearchgate.net

ConditionDurationDegradation (%)Kinetics (k)Reference
0.1 M HCl, Room Temp24 hrs~26.89%Not specified nih.gov
0.5 mol/L HClNot specifiedNot specified0.0334 h⁻¹ ptfarm.pl
0.1 M NaOH36 hrs~17.53%Not specified nih.gov
0.5 mol/L NaOHNot specifiedNot specified0.0692 h⁻¹ ptfarm.pl

Solid-state studies indicate that risperidone is relatively stable under the effect of temperature. nih.gov One study showed that when the drug powder was exposed to dry heat at 80°C for 24 hours, approximately 30.09% degradation occurred. nih.gov Thermogravimetric analysis (TGA) has shown that the drug substance is thermally stable up to 206°C, which marks the onset of its decomposition. mdpi.com The decomposition process occurs in three main stages between 200°C and 474°C. mdpi.com Another TGA-DSC analysis confirmed that decomposition occurs at temperatures above 220°C, with a sharp melting point near 300°C where major weight loss happens. researchgate.netscribd.com When kept as a powder at 55°C for three weeks without light exposure, no degradation was observed. oup.com

Risperidone is susceptible to photolytic degradation, particularly in the presence of certain excipients. jst.go.jppharmaexcipients.com When the solid drug is exposed to UV light, minor degradation (around 26.62% after 36 hours) has been observed. nih.gov However, other studies suggest the solid drug is photostable for up to three weeks under ICH-compliant illumination conditions. oup.com Direct photolysis in the absence of a catalyst has been shown to be unable to degrade risperidone. unito.it

The primary photodegradation product is an N-oxide of risperidone, often referred to as R5. researchgate.netjst.go.jp The formation of this product can be accelerated through photocatalysis, for instance, using a reduced graphene-TiO2 catalyst, which resulted in the detection of thirty-four distinct photoproducts. unito.itnih.gov The degradation pathway often involves photocatalytic oxidation. jst.go.jpunito.it

Thermal Degradation Kinetics

Influence of pH on this compound Stability

The pH of a solution significantly affects the stability of risperidone, especially its photostability. jst.go.jppharmaexcipients.com The solubility of risperidone itself is pH-dependent; it is highly soluble in acidic pH, with a marked decrease in solubility as the pH increases toward neutral and alkaline ranges. nih.gov

In photostability studies, lower pH values have been shown to improve the stability of risperidone. jst.go.jppharmaexcipients.com For instance, in the presence of the excipient hydroxypropylcellulose (B1664869), photodegradation was not observed at a pH below 3.0. jst.go.jppharmaexcipients.com Conversely, at higher pH values (such as pH 6.8), risperidone undergoes photochemical oxidation, leading to the formation of the R5 degradant. jst.go.jppharmaexcipients.com In the absence of certain interacting excipients, risperidone solution was found to be stable at all tested pH values (1.2, 3.0, 4.0, 5.0, and 6.8) under photo-irradiation. jst.go.jppharmaexcipients.com

pH ConditionObservation (in presence of Hydroxypropylcellulose)Reference
< 3.0Photodegradation not observed; improved photostability. jst.go.jppharmaexcipients.com
High pH (e.g., 6.8)Photochemical oxidation occurs, R5 degradant generated. jst.go.jppharmaexcipients.com
All pH values (1.2-6.8)Stable in solution without hydroxypropylcellulose. jst.go.jppharmaexcipients.com

Role of Excipients and Formulation Components on Stability

Excipients within a formulation can have a profound impact on the stability of risperidone. Studies have found that risperidone can be unstable in tablets, generating oxidized products, and this process can be influenced by the specific excipients used. jst.go.jppharmaexcipients.com

A notable interaction occurs with hydroxypropylcellulose (HPC), where the formation of the oxidized product R5 is promoted by photoirradiation. jst.go.jppharmaexcipients.com The rate of R5 formation increases with higher concentrations of HPC. jst.go.jp In contrast, the use of acidic disintegrants like carmellose (CMC) or carmellose calcium (CMC-Ca) has been shown to greatly improve the photostability of risperidone. jst.go.jppharmaexcipients.com This stabilizing effect is attributed to the ability of these excipients to lower the micro-pH of the formulation. jst.go.jp

Compatibility studies using methods like Differential Scanning Calorimetry (DSC) and Fourier-transform infrared spectroscopy (FTIR) have been conducted with various excipients. ijrpc.com In one study, no chemical interactions were found between risperidone and excipients like magnesium stearate, lactose, and microcrystalline cellulose (B213188) based on FTIR, though other methods suggested incompatibilities. researchgate.netijcrt.org The presence of certain surfactants, such as Cremophor EL and Tween 80, has been shown to be effective in creating stable nanosuspensions of risperidone. brieflands.com

Photostability Mechanisms and Mitigation Strategies

The photostability of this compound is a critical factor in ensuring the quality, efficacy, and safety of its pharmaceutical formulations. Exposure to light can initiate photochemical reactions, leading to the degradation of the active pharmaceutical ingredient (API) and the formation of potentially harmful byproducts. Research into the mechanisms of this degradation and the development of effective mitigation strategies are therefore essential.

Studies have shown that risperidone is susceptible to photodegradation, particularly in the solid state within tablet formulations. pharmaexcipients.comresearchgate.netjst.go.jp The primary photodegradation product identified in several studies is an N-oxide of risperidone, designated as R5. jst.go.jp The formation of this oxidized product is significantly influenced by the formulation's excipients and the micro-environmental pH. pharmaexcipients.comresearchgate.netjst.go.jp

One of the key mechanisms identified is the photochemical oxidation of risperidone, which appears to be pH-dependent. In the presence of certain excipients, such as hydroxypropylcellulose (HPC), the degradation of risperidone is accelerated, especially under neutral to high pH conditions. pharmaexcipients.comresearchgate.netjst.go.jp Conversely, a lower pH environment has been shown to enhance the photostability of risperidone. pharmaexcipients.comresearchgate.netjst.go.jp This is attributed to the protonation of the risperidone molecule at lower pH values (pKa values of 8.1-8.6 and 3.1), which is thought to suppress the photo-reaction. jst.go.jp

The interaction between risperidone and excipients plays a crucial role in its photostability. For instance, the formation of the R5 oxidized product was found to be promoted in the presence of hydroxypropylcellulose upon photoirradiation. pharmaexcipients.comresearchgate.netjst.go.jp The concentration of HPC has also been shown to correlate with the rate of R5 formation when exposed to light. jst.go.jp

Mitigation strategies for the photodegradation of this compound primarily focus on controlling the formulation's microenvironment and protecting the drug from light exposure. A key strategy involves the use of acidic excipients as disintegrants in tablet formulations. Studies have demonstrated that using carmellose (CMC) or carmellose calcium (CMC-Ca), which are acidic, significantly improves the photostability of risperidone tablets. pharmaexcipients.comresearchgate.netjst.go.jp The acidic nature of these excipients lowers the pH within the tablet, thereby stabilizing the risperidone molecule. pharmaexcipients.comresearchgate.netresearchgate.net

Another critical mitigation strategy is the use of appropriate packaging to shield the drug product from light. nih.gov For injectable forms of risperidone, it is recommended to store them in their original package until the time of use to protect them from light. nih.gov While film coating with light-shielding agents like titanium oxide is a common technique for improving the photostability of tablets, it is not always suitable for orally disintegrating tablets (ODTs) due to their rapid dissolution requirements. jst.go.jp

Further research into the photodegradation pathways of risperidone has identified other potential degradation products. One study pointed to dealkylation of the piperidine (B6355638) ring nitrogen and hydroxylation of the phenyl ring of the benzo[d]isoxazole moiety as possible photodegradation reactions. researchgate.net In photocatalytic degradation studies using titanium dioxide (TiO2), a multitude of transformation products have been identified, highlighting the complexity of the degradation process under certain conditions. unito.it

Research Findings on Photostability

Table 1: Effect of pH on the Formation Rate of R5 in Risperidone/HPC Solution

pHR5 Formation Rate (%) (Light Shielding)R5 Formation Rate (%) (Light Exposure)
1.2N.D.N.D.
3.0N.D.0.02
4.0N.D.0.04
5.0N.D.0.10
6.8N.D.0.15
N.D. = Not Detected. Data sourced from studies on the photostability of risperidone in the presence of hydroxypropylcellulose (HPC). researchgate.netjst.go.jpjst.go.jp

Table 2: Effect of Carmellose (CMC) Amount on R5 Formation in Orally Disintegrating Tablets (ODTs)

Amount of CMC in ODT (mg)Tablet pHR5 Formation Rate (%) (Before Photoirradiation)R5 Formation Rate (%) (After Photoirradiation)
06.5N.D.0.12
2.55.8N.D.0.03
55.2N.D.N.D.
N.D. = Not Detected. Data from a study investigating the effect of CMC on the photostability of risperidone ODTs after 25 days at 1000 lx. researchgate.netresearchgate.net

Structure Activity Relationship Sar and Computational Studies of Risperidone Hydrochloride

Systematic Modification of Risperidone (B510) Hydrochloride Chemical Structure

Systematic modifications of the risperidone structure have been undertaken to investigate its structure-activity relationships. One approach involves the creation of charge-transfer (CT) complexes. Risperidone, acting as an electron donor, has been reacted with various π-acceptors in methanol (B129727) to produce solid charge-transfer complexes. bohrium.comnih.gov These acceptors include picric acid (PA), 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), tetracyanoquinodimethane (TCNQ), tetracyanoethylene (B109619) (TCNE), tetrabromo-p-quinon (BL), and tetrachloro-p-quinon (CL). nih.gov

Another avenue of structural modification has been the synthesis of extended-linker analogues of risperidone. wgtn.ac.nz Recognizing that altering the length of the alkyl chain in neurotropic drugs can significantly affect receptor binding profiles, researchers have created analogues with modified linkers. wgtn.ac.nz Additionally, studies have involved the deconstruction of the risperidone molecule into smaller structural segments to determine the essential components for receptor affinity and antagonist action. researchgate.net This has led to the investigation of truncated and unsaturated analogues of risperidone. wgtn.ac.nz

Correlation of Structural Features with Receptor Binding Profiles and Potency

The binding affinity of risperidone and its analogues to various receptors is a key determinant of their pharmacological profile. Risperidone itself exhibits a high affinity for serotonin (B10506) 5-HT2A receptors, which is approximately 10-20 times greater than its affinity for dopamine (B1211576) D2 receptors. drugbank.comnih.gov This high 5-HT2A to D2 affinity ratio is a hallmark of atypical antipsychotics. mdpi.com

The modification of risperidone's structure directly impacts its receptor binding. The formation of a charge-transfer complex with picric acid, denoted as [(Ris) (PA)], has been shown to enhance binding efficiency to serotonin, dopamine, and adrenergic receptors compared to risperidone alone. nih.govscispace.com Among these, the complex demonstrates the strongest interaction with the serotonin receptor. nih.govscispace.com

Studies involving the deconstruction of the risperidone molecule have revealed that the entire structure is not essential for maintaining affinity and antagonist action at the 5-HT2A receptor. researchgate.net For instance, the 3-(4-piperidinyl)-1,2-benz[d]isoxazole moiety, which represents less than half of the risperidone structure, retains both affinity and antagonist properties. researchgate.net This suggests that the core benzisoxazole-piperidine scaffold is a critical pharmacophore.

The following table summarizes the binding energies of risperidone and its charge-transfer complex with picric acid for different receptors.

CompoundReceptorBinding Energy (kcal/mol)
Risperidone (Ris)Serotonin-9.6 nih.govscispace.com
Risperidone (Ris)Dopamine-8.4 nih.govscispace.com
Risperidone (Ris)Adrenergic-9.1 nih.govscispace.com
[(Ris) (PA)] CT complexSerotonin-11.4 nih.govscispace.com
[(Ris) (PA)] CT complexDopamine-10.6 nih.govscispace.com
[(Ris) (PA)] CT complexAdrenergic-10.2 nih.govscispace.com

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations have been instrumental in elucidating the binding mechanisms of risperidone and its derivatives at the molecular level. These computational techniques have been used to study the interactions between risperidone and its charge-transfer complexes with serotonin, dopamine, and adrenergic receptors. nih.govscispace.com

Docking studies revealed that the charge-transfer complex of risperidone with picric acid, [(Ris) (PA)], interacts more efficiently with all three tested receptors (serotonin, dopamine, and adrenergic) than risperidone alone. bohrium.com The complex with the serotonin receptor, in particular, showed the highest binding energy. bohrium.com Molecular dynamics (MD) simulations, running for 100 nanoseconds, have further refined these findings, indicating that while both the risperidone-serotonin (RisS) and the [(Ris) (PA)]-serotonin (CTcS) complexes form stable conformations, the CTcS complex is more stable. bohrium.comnih.gov

The crystal structure of the D2 dopamine receptor (DRD2) in complex with risperidone has been determined at a resolution of 2.9 Å. nih.gov This structural data revealed an unexpected binding mode for risperidone. The benzisoxazole moiety of risperidone extends into a deep binding pocket formed by helices III, V, and VI. nih.gov This unique binding orientation distinguishes it from other antipsychotic drugs and provides crucial information for the structure-based design of new DRD2 ligands. nih.gov

Homology modeling and docking studies of the 5-HT2A receptor suggest that fragments of the risperidone molecule can bind in a manner similar to the parent compound. researchgate.net These models also indicate the presence of a large cavity that can accommodate various substituted analogues, highlighting opportunities for further structural modifications to improve binding and functional potency. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis has been employed to build predictive models for the biological activity of risperidone derivatives. These models correlate the structural or physicochemical properties of the compounds with their receptor binding affinities.

One study developed a 2D QSAR model for risperidone and 15 of its derivatives, focusing on their inhibitory activity (pKi) at the D2 dopamine receptor. nih.gov Using multiple linear regression (MLR), a model was generated that included eight energy-based descriptors obtained from docking studies: Binding Energy, Ligand Efficiency, Inhibition Constant, Intermolecular Energy, vdW + Hbond + desolv Energy, Electrostatic Energy, Total Internal Energy, and Torsional Energy. nih.gov This model yielded a correlation coefficient (r²) of 0.513. nih.gov

Another study applied 3D-QSAR-CoMSIA (Comparative Molecular Similarity Indices Analysis) to a set of antipsychotic drugs, including new risperidone derivatives. researchgate.net The resulting models showed significant cross-validated correlation (q²) values greater than 0.70 and fitted correlation (r²) values higher than 0.80, indicating a reasonable predictive power for the biological affinity of new risperidone derivatives at both dopamine D2 and serotonin 5-HT2A receptors. researchgate.net

Furthermore, QSAR models have been developed for 5-HT1A receptor binding and have been used in virtual screening to identify novel ligands. acs.org Risperidone was among the compounds identified in silico with potential binding activity. acs.org These QSAR studies serve as valuable tools for designing more potent inhibitors and predicting the activity of novel compounds prior to their synthesis. researchgate.net

The table below outlines the key parameters from a QSAR study on risperidone derivatives.

QSAR Model TypeTarget ReceptorNumber of CompoundsStatistical ParameterValue
2D QSAR (MLR)D2 Dopamine Receptor16 (Risperidone + 15 derivatives)Correlation coefficient (r²)0.513 nih.gov
3D QSAR (CoMSIA)D2 and 5-HT2A ReceptorsNot specifiedCross-validated correlation (q²)> 0.70 researchgate.net
3D QSAR (CoMSIA)D2 and 5-HT2A ReceptorsNot specifiedFitted correlation (r²)> 0.80 researchgate.net

Preclinical Neurobiological and Behavioral Studies with Risperidone Hydrochloride in Animal Models

Effects on Dopaminergic Neurotransmission and Pathways (e.g., Mesolimbic, Mesocortical, Nigrostriatal)

Risperidone (B510) hydrochloride is an atypical antipsychotic agent characterized by its potent antagonism of both serotonin (B10506) 5-HT2A and dopamine (B1211576) D2 receptors. cpn.or.krdrugbank.com Its mechanism of action involves modulating the activity of crucial neural circuits, including the mesolimbic and mesocortical pathways, which are implicated in the symptomatology of various neuropsychiatric disorders. drugbank.com The interaction with these pathways is complex; while D2 receptor blockade in the mesolimbic system is a primary therapeutic target, the compound's high affinity for 5-HT2A receptors is thought to indirectly increase dopamine release in the prefrontal cortex, potentially improving cognitive and negative symptoms. cpn.or.krdrugbank.com Furthermore, preclinical studies suggest that weak-base antipsychotics like risperidone can accumulate in the synaptic vesicles of presynaptic dopaminergic terminals, which may lead to an inhibition of presynaptic function in an activity-dependent manner. mdpi.com

Dopamine Release and Turnover Studies

In vivo microdialysis studies in animal models have demonstrated that risperidone hydrochloride can influence dopamine levels and metabolism. Acute and chronic administration of risperidone was found to increase the dopamine level in the prefrontal cortex of rats. cpn.or.kr However, a tolerance effect was observed with chronic administration, where the increase in extracellular dopamine was less pronounced compared to acute administration. cpn.or.kr Studies have also reported that antipsychotic drugs, including risperidone, can increase dopamine metabolites in brain tissue. nih.gov Research investigating the impact of P-glycoprotein inhibition on risperidone's effects found that blocking this transporter significantly enhanced risperidone-induced increases in striatal dopamine metabolism. oup.com This suggests that the concentration of the compound in the brain directly influences its effect on dopamine turnover. oup.com In contrast, some studies have noted that risperidone has relatively limited effects on dopamine efflux, which may be related to its potent actions on non-dopaminergic systems, such as serotonergic and noradrenergic receptors, that can modulate dopamine signaling. oup.com

Impact on Receptor Distribution and Function in Specific Brain Regions

Preclinical studies using receptor autoradiography in rats have extensively documented the effects of repeated risperidone administration on the distribution and density of dopamine receptors in various brain regions. These effects are often dependent on the duration of treatment and the age of the animal model.

In juvenile rats, prolonged treatment with risperidone resulted in dose-dependent changes in dopamine receptor levels. nih.govnih.gov For instance, D1 receptors were increased in the nucleus accumbens and caudate-putamen of juvenile rats, an effect not observed in adults. nih.govnih.gov Conversely, D2 receptor labeling was dose-dependently increased in the medial prefrontal cortex and hippocampus in both juvenile and adult animals. nih.govnih.gov A high dose of risperidone was found to increase D2 receptors in the caudate-putamen in both age groups. nih.govnih.gov D4 receptors were also upregulated in the nucleus accumbens, caudate-putamen, and hippocampus. nih.govnih.gov Notably, D3 receptor levels remained unaltered across all brain regions, doses, and ages studied. nih.govnih.gov

Long-term treatment (28 days) in adult rats with risperidone significantly increased D2 binding in the medial prefrontal cortex, caudate-putamen, nucleus accumbens, and hippocampus. researchgate.net It also produced a substantial upregulation of D4 receptors in the caudate-putamen, nucleus accumbens, and hippocampus. researchgate.net Time-dependent studies have further shown that risperidone can regulate the expression of dopamine D2-like receptors differently over time; for example, D2 receptor expression increased in the right parietal cortex after two weeks of treatment in rats. isciii.es These findings highlight that risperidone induces neuroplastic changes in the dopamine system, with distinct effects on receptor subtypes in specific brain areas. nih.govresearchgate.netisciii.es

Table 1: Effects of Repeated this compound Administration on Dopamine Receptor Distribution in Rat Brain Regions
Receptor SubtypeBrain RegionEffect in Juvenile RatsEffect in Adult RatsSource
D1Nucleus Accumbens, Caudate-PutamenIncreasedNo Change nih.govnih.gov
D2Medial Prefrontal Cortex, HippocampusIncreased (dose-dependent)Increased nih.govnih.govresearchgate.net
Caudate-Putamen, Nucleus AccumbensIncreased (high dose)Increased nih.govnih.govresearchgate.net
D3All regions studiedNo ChangeNo Change nih.govnih.govresearchgate.net
D4Nucleus Accumbens, Caudate-Putamen, HippocampusIncreasedIncreased nih.govnih.govresearchgate.net

Modulation of Serotonergic Systems

A defining characteristic of this compound is its high binding affinity for serotonergic 5-HT2A receptors, which is approximately 10- to 20-fold greater than its affinity for D2 receptors. cpn.or.krdrugbank.com This potent 5-HT2A antagonism is a key component of its atypical profile. Preclinical research indicates that this action contributes to its therapeutic effects and differentiates it from typical antipsychotics. cpn.or.krdrugbank.com

In animal models, risperidone has been shown to induce a dose-dependent increase in the secretion of extracellular serotonin in the prefrontal cortex and the dorsal raphe nucleus. cpn.or.kr This modulation of serotonin neurotransmission is believed to be secondary to its primary receptor blocking actions. cpn.or.kr For instance, studies in mice have shown that risperidone attenuates hyperlocomotion induced by the NMDA receptor antagonist MK-801 by blocking serotonin 5-HT2A/2C receptors. researchgate.net Furthermore, risperidone's strong 5-HT2A antagonist properties have been demonstrated to counteract lethality in a rat model of serotonin syndrome, a severe adverse effect associated with excessive serotonergic activity. nih.gov

Long-term administration studies in rats have revealed significant neuroadaptive changes in the serotonin system. Repeated exposure to risperidone selectively and dose-dependently increased the levels of 5-HT1A receptors in the medial prefrontal and dorsolateral frontal cortices of juvenile rats. nih.gov In contrast, the same treatment significantly reduced 5-HT2A receptor labeling in these cortical areas in both juvenile and adult animals in an equipotent fashion. nih.gov These differential, long-term effects on 5-HT1A and 5-HT2A receptors suggest a complex regulation of the serotonergic system that may be crucial to the sustained therapeutic action of the compound. nih.gov

Investigation of Neuroprotective Effects

Beyond its primary role in neurotransmitter modulation, preclinical studies have explored the neuroprotective potential of this compound. This research suggests that the compound may confer protection to neurons against various insults through mechanisms including the attenuation of oxidative stress and direct protection against cell damage. nih.govnih.govsci-hub.se

Attenuation of Oxidative Stress in Brain Regions

A growing body of evidence from animal models indicates that this compound possesses significant antioxidant properties. In studies using lipopolysaccharide (LPS) to induce systemic inflammation and oxidative stress in mice, pretreatment with risperidone significantly reduced the elevated levels of oxidative markers in the cortex and hippocampus. frontiersin.orgresearchgate.netnih.gov Specifically, it lowered the levels of the lipid peroxidation product malondialdehyde (MDA) and advanced protein oxidation products (APOPs). researchgate.net

In a rat model of schizophrenia (neonatal ventral hippocampus lesion, or NVHL), risperidone treatment was found to have antioxidant effects in the brain, ameliorating oxidative/nitrosative stress in the prefrontal cortex. nih.gov This was associated with a reduction in COX-2 levels and lipid peroxidation markers. nih.gov Similarly, in a gerbil model of ischemic stroke, treatment with risperidone helped maintain the levels of key antioxidant enzymes, including superoxide (B77818) dismutases 1 and 2 (SOD1, SOD2), catalase, and glutathione (B108866) peroxidase, in the vulnerable CA1 region of the hippocampus. nih.gov These findings suggest that risperidone's ability to bolster the brain's antioxidant defense system may be a key component of its neuroprotective effects. nih.govfrontiersin.orgnih.gov

Table 2: Effects of this compound on Oxidative Stress Markers in Animal Models
Animal ModelBrain RegionMarker/EnzymeEffect of RisperidoneSource
LPS-Induced Oxidative Stress (Mice)Cortex, HippocampusMalondialdehyde (MDA)Reduced researchgate.netnih.gov
Advanced Protein Oxidation Products (APOPs)Reduced researchgate.net
Nitric Oxide (NO)Reduced researchgate.net
Neonatal Ventral Hippocampus Lesion (Rats)Prefrontal CortexCOX-2Reduced nih.gov
Lipid Peroxidation (MDA, 4-HNE)Reduced nih.gov
Transient Cerebral Ischemia (Gerbil)Hippocampus (CA1)Antioxidant Enzymes (SOD, Catalase, GPx)Maintained/Preserved nih.gov
Microglial ActivationAttenuated nih.gov

Protection Against Neuronal Cell Damage in vitro and in vivo

In vivo studies have demonstrated that this compound can protect neurons from ischemic injury. In both rat and gerbil models of transient cerebral ischemia, post-treatment with risperidone significantly protected against neuronal death in the cerebral cortex and the hippocampal CA1 region. nih.govsci-hub.seresearchgate.net This protective effect was associated with an attenuation of microglial activation, a key component of the neuroinflammatory response to injury. nih.gov

In vitro experiments have provided further evidence for these neuroprotective actions. Risperidone was found to reduce the cytotoxic effect of β-amyloid on PC12 cells, a neuronal cell line derived from rats, suggesting a potential protective role in models of dementia-related neurotoxicity. cpn.or.kr In a rat model featuring neonatal ventral hippocampus lesions, risperidone treatment had a neurotrophic effect on the prefrontal cortex, ameliorating neuronal atrophy and restoring plasticity-related pathways. nih.gov However, it is worth noting that one in vivo study in rats reported that both risperidone and haloperidol (B65202) increased the activity of caspase-3, a key enzyme in the apoptosis cascade, in the ventral tegmental area. researchgate.net These findings suggest that while risperidone exhibits significant neuroprotective and neurotrophic effects in models of excitotoxicity, ischemia, and developmental disruption, its full impact on neuronal viability and cell death pathways may be complex and context-dependent.

Impact on Gene and Protein Expression in Brain Regions

Preclinical studies utilizing animal models have been instrumental in elucidating the molecular changes induced by this compound in the brain. These investigations reveal a complex pattern of alterations in gene and protein expression, providing insights into its therapeutic mechanisms.

Effects on Serotonin Receptor mRNA Levels

Chronic administration of risperidone has been shown to modulate the expression of serotonin receptors, key targets in its pharmacological profile.

In a study involving juvenile rats, long-term treatment with risperidone resulted in a significant downregulation of serotonergic 5HT2A receptor mRNA levels in the nucleus accumbens. nih.gov This finding is consistent with risperidone's high affinity for and antagonist activity at these receptors. nih.gov The reduction in 5HT2A receptor expression may be a compensatory mechanism in response to prolonged receptor blockade. nih.govnih.gov

Conversely, the same study in juvenile rats demonstrated a dose-dependent increase in 5-HT1A receptor binding in the medial prefrontal and dorsolateral frontal cortices. nih.gov This upregulation of 5-HT1A receptors, which are involved in mood and anxiety regulation, could contribute to the therapeutic effects of risperidone. nih.gov

A study on peripheral blood mononuclear cells (PBMCs) from patients with schizophrenia also showed that treatment with risperidone led to a reduction in the expression of 5-HT2A and SERT (serotonin transporter) mRNA levels. mdpi.com

The table below summarizes the effects of risperidone on serotonin receptor expression in preclinical models.

Receptor/TransporterBrain Region/Cell TypeAnimal Model/SubjectEffect on mRNA/BindingReference
5HT2A ReceptorNucleus AccumbensJuvenile RatsDownregulation nih.gov
5HT2A ReceptorMedial Prefrontal CortexJuvenile and Adult RatsDownregulation nih.gov
5HT2A ReceptorDorsolateral Frontal CortexJuvenile and Adult RatsDownregulation nih.gov
5-HT2A ReceptorPBMCsHumans with SchizophreniaReduction mdpi.com
5-HT1A ReceptorMedial Prefrontal CortexJuvenile RatsUpregulation nih.gov
5-HT1A ReceptorDorsolateral Frontal CortexJuvenile RatsUpregulation nih.gov
SERTPBMCsHumans with SchizophreniaReduction mdpi.com

Modulation of Catechol-O-Methyl Transferase (COMT) mRNA

Catechol-O-Methyl Transferase (COMT) is a crucial enzyme in the metabolic degradation of catecholamine neurotransmitters like dopamine. genecards.org Alterations in COMT expression and function have been implicated in the pathophysiology of psychiatric disorders.

Preclinical research has demonstrated that risperidone can influence the expression of the Comt gene. A study in rats revealed that long-term treatment with risperidone led to an increased expression of the Comt gene in the frontal cortex. oup.com This suggests that risperidone may modulate dopamine signaling not only through direct receptor interaction but also by affecting its metabolic pathways.

Furthermore, a study on adolescent rats showed that chronic risperidone treatment resulted in a significant downregulation of Comt mRNA levels in the nucleus accumbens, a key region in the brain's reward system. nih.gov The differential regulation of Comt in various brain regions highlights the complex and region-specific neurochemical effects of risperidone.

Behavioral Phenotyping in Animal Models

Animal models provide a critical platform for assessing the behavioral effects of psychotropic medications like this compound. These models allow for the systematic investigation of drug-induced changes in behaviors that are analogous to symptoms of human psychiatric conditions.

Conditioned Avoidance Response (CAR) Studies

The conditioned avoidance response (CAR) test is a well-established preclinical model used to predict the antipsychotic efficacy of drugs. researchgate.netnih.gov In this paradigm, an animal learns to avoid an aversive stimulus (e.g., a mild foot shock) by responding to a preceding neutral stimulus (e.g., a light or tone). Antipsychotic drugs are known to suppress this avoidance response without impairing the animal's ability to escape the aversive stimulus once it is presented. nih.gov

Studies have consistently shown that risperidone effectively suppresses the CAR in rats. nih.govresearchgate.netnih.gov This effect is considered a behavioral marker of its antipsychotic-like properties. The suppression of CAR by risperidone is dose-dependent and has been observed in various experimental protocols. researchgate.netcore.ac.uk

Interestingly, research has revealed that the effects of risperidone on CAR can be influenced by factors such as sex and age at the time of treatment. For instance, one study found that a higher dose of risperidone suppressed avoidance more significantly in female rats compared to male rats. researchgate.net Furthermore, rats treated with risperidone during adolescence showed increased CAR suppression when re-challenged with the drug in adulthood, suggesting long-lasting neurobehavioral changes. nih.gov

The table below presents findings from selected CAR studies with risperidone.

Animal ModelKey FindingReference
Male Wistar RatsRisperidone suppressed the conditioned avoidance response. researchgate.net
Female and Male Wistar RatsA higher dose of risperidone suppressed avoidance more in female rats than in male rats. researchgate.net
Adolescent and Adult RatsMature rats treated with risperidone as adolescents had increased CAR suppression when rechallenged. nih.gov
Phencyclidine-pretreated and Amphetamine-pretreated RatsRepeated risperidone treatment produced a progressive decline in avoidance responding. nih.gov

Studies in Animal Models of Specific Neurological Conditions

Beyond its use in models of psychosis, risperidone has been investigated in animal models of other neurological and developmental conditions.

Autism Spectrum Disorder: In a valproate-induced rat model of autism, risperidone has been studied for its effects on social behavior. researchgate.net

Aggression: Risperidone has demonstrated potent anti-aggressive effects in animal models of escalated aggression, particularly during immature developmental stages. mdpi.comresearchgate.net

Movement Disorders: In a mouse model of a GNAO1-related movement disorder, which presents with hyperlocomotion, risperidone was shown to alleviate the excessive movement phenotype. biorxiv.orgresearchgate.net

Alzheimer's Disease: The effects of chronic risperidone administration have been examined in a transgenic mouse model of Alzheimer's disease (3xTg-AD). frontiersin.org In this model, the benefits of risperidone on cognitive and behavioral symptoms were limited. frontiersin.org

Serotonin Syndrome: In a rat model of serotonin syndrome, a potentially life-threatening condition, pre-treatment with risperidone completely inhibited the syndrome and prevented lethality. nih.gov This effect is attributed to its strong 5-HT2A antagonist properties. nih.gov

Nonalcoholic Fatty Liver Disease: In a study using obese mice, risperidone treatment was found to increase the mRNA levels of genes associated with lipid accumulation in the liver, such as FABP4 and SREBP1. mdpi.com

Developmental Neuropharmacology: Effects on Adolescent Brain Maturation in Preclinical Species

Adolescence is a critical period of brain development, characterized by significant remodeling and maturation of neural circuits. nih.gov The increasing use of antipsychotic medications like risperidone in adolescent populations has prompted preclinical research into the long-term consequences of such exposure on the developing brain. nih.govcore.ac.uk

Studies in adolescent rats have shown that chronic treatment with risperidone can induce lasting changes in both behavior and neurochemistry that persist into adulthood. nih.govcore.ac.uk As mentioned previously, adolescent exposure to risperidone leads to a sensitized response to the drug in adulthood, as evidenced by enhanced suppression of the conditioned avoidance response. nih.gov This behavioral sensitization is accompanied by enduring alterations in gene expression within the nucleus accumbens, specifically a downregulation of serotonergic 5HT2A receptor and COMT mRNA levels. nih.gov

Furthermore, research in juvenile rats has demonstrated that risperidone can differentially affect dopamine receptor expression depending on the brain region and the specific receptor subtype. For example, risperidone increased D1 receptor levels in the nucleus accumbens and caudate-putamen of juvenile but not adult rats. nih.gov Conversely, it increased D2 and D4 receptor levels in several brain regions in both juvenile and adult animals. nih.gov Early treatment with risperidone in juvenile rats has also been shown to cause long-term alterations in the adult dopamine system, with some effects being sex-specific. mdpi.com For instance, in males, risperidone treatment during juvenility led to increased phosphorylated tyrosine hydroxylase (p-TH) levels in the prefrontal cortex and hippocampus in adulthood. mdpi.com

These findings underscore the unique sensitivity of the adolescent brain to risperidone and suggest that early-life exposure can program long-term changes in neural function and behavioral responses to the drug. nih.govcore.ac.uk

Advanced Research on Risperidone Hydrochloride Prodrugs and Novel Delivery Systems Academic Perspective

Design and Synthesis of Prodrugs of Risperidone (B510) Hydrochloride

The development of prodrugs for risperidone hydrochloride is a key strategy in medicinal chemistry to enhance its therapeutic properties. A primary motivation for creating risperidone prodrugs is to improve its ability to cross the blood-brain barrier (BBB). By chemically modifying the risperidone molecule, researchers aim to create a more lipophilic compound that can more easily penetrate the lipid-rich membranes of the BBB. This is often achieved through the synthesis of ester prodrugs, where the hydroxyl group of risperidone is esterified.

Another advanced approach in prodrug design involves targeting specific transporters at the BBB. This "Trojan horse" strategy involves attaching a promoiety to risperidone that is recognized and actively transported into the brain by endogenous carriers. This can lead to a more targeted and efficient delivery of the drug to its site of action in the central nervous system.

The synthesis of these prodrugs is a meticulous process. For instance, N-acyloxymethyl derivatives of similar compounds have been synthesized in a multi-step process, which could be adapted for risperidone. acs.org This typically involves the creation of a chloromethyl ester, followed by a reaction with the parent drug. acs.org The choice of the acyl chain length can be varied to fine-tune the lipophilicity and release characteristics of the prodrug. acs.org The synthesis of various impurities and related substances of risperidone has also been well-documented, providing a solid foundation for the chemical manipulation of the core structure. jocpr.comderpharmachemica.com These synthetic schemes often involve multi-step reactions requiring careful control of conditions and purification of intermediates. jocpr.com

Fundamental Biopharmaceutical Evaluation of Novel Formulations in Preclinical Models

Preclinical models are indispensable for evaluating the biopharmaceutical properties of new this compound formulations. These studies provide critical data on how the formulations behave in a living system before they can be considered for human trials.

Liposomal Formulations for Enhanced Distribution

Liposomes are vesicular structures made of a lipid bilayer that can encapsulate drugs like risperidone. The primary goal of using liposomal formulations is to improve the distribution of risperidone, particularly to the brain. researchgate.netnih.gov Researchers have developed risperidone-loaded liposomes using methods like thin-film hydration. researchgate.netnih.gov

In preclinical studies using Wistar albino rats, intranasally administered liposomal formulations have demonstrated enhanced brain exposure to risperidone compared to an intravenous solution of the pure drug. researchgate.netnih.gov Surface-modified liposomes, such as those coated with stearylamine or PEGylated, have been shown to have even greater uptake into the brain. researchgate.netnih.gov For example, PEGylated liposomes showed a high brain-targeting efficiency index, indicating preferential transport of the drug to the brain. researchgate.netnih.gov These liposomes typically have a mean vesicle size of 90-100 nm and show prolonged, diffusion-controlled drug release. researchgate.netnih.gov

FormulationAnimal ModelKey Findings
Risperidone-loaded liposomes (unmodified)Wistar albino ratsEnhanced brain exposure compared to IV solution. researchgate.netnih.gov
Stearylamine-coated liposomesWistar albino ratsIncreased brain uptake. researchgate.netnih.gov
PEGylated liposomesWistar albino ratsGreater uptake of risperidone into the brain than plasma; high brain targeting efficiency. researchgate.netnih.gov

Orodispersible Films and Other Oral Delivery Systems

Orodispersible films (ODFs) and tablets (ODTs) are innovative oral dosage forms that disintegrate or dissolve rapidly in the mouth. researchgate.net This can lead to faster drug absorption and potentially bypass first-pass metabolism in the liver. researchgate.net For risperidone, which is extensively metabolized by the liver, this is a significant advantage. researchgate.net

Delivery SystemPreclinical ModelKey Findings
Orodispersible Film (ODF)Beagle dogsRapid absorption; PBPK modeling showed mainly gastrointestinal absorption. nih.govfrontiersin.org
Orodispersible Tablet (ODT)Humans (Bioequivalence study)Bioequivalent to conventional tablets. cbg-meb.nl
Lyophilized ODT with tween 20In vitro100% of the labeled dose was dissolved within 3 minutes. researchgate.net

Strategies for Bypassing Efflux Mechanisms in Research Models

A major obstacle for centrally acting drugs like risperidone is the presence of efflux transporters, such as P-glycoprotein (P-gp), at the blood-brain barrier. nih.govresearchgate.net P-gp actively pumps risperidone out of the brain, limiting its efficacy. nih.govresearchgate.netoup.com

Preclinical research has demonstrated that risperidone is a substrate for P-gp. nih.govresearchgate.net Studies using P-gp knockout mice have shown that the brain concentrations of risperidone and its active metabolite, 9-hydroxyrisperidone, are significantly higher in these mice compared to wild-type animals. nih.govoup.com This provides direct evidence of P-gp's role in limiting the brain entry of risperidone. nih.govoup.com

One strategy to overcome this is the co-administration of P-gp inhibitors. In rat models, the use of a P-gp inhibitor significantly increased the behavioral and neurochemical effects of risperidone, providing functional evidence for enhanced brain levels. oup.com Another approach is the use of novel drug delivery systems. For example, certain nanocarriers have the potential to evade efflux pumps. nih.gov Furthermore, the design of prodrugs that are not substrates for P-gp is a promising strategy to bypass these efflux mechanisms.

Strategy/ModelKey Finding
P-glycoprotein knockout miceSignificantly higher brain-to-plasma concentration ratios of risperidone and 9-hydroxyrisperidone. nih.govoup.com
Co-administration with a P-gp inhibitor (in rats)Potentiated the behavioral and neurochemical actions of risperidone. oup.com
In vitro Caco-2 cell modelsDemonstrated that risperidone is a substrate and an inhibitor of P-gp. nih.govresearchgate.net
Animal PBPK modelsShowed that knocking out efflux transporters increases the predicted brain concentration of risperidone.

Q & A

Q. What standardized analytical methods are recommended for quantifying Risperidone Hydrochloride in pharmaceutical formulations?

The United States Pharmacopeia (USP) outlines a high-performance liquid chromatography (HPLC) method for quantifying risperidone in tablets. The procedure involves sample preparation with 0.1 N hydrochloric acid, filtration, and chromatographic separation with peak area comparison against a standard . Additionally, extractive colorimetric methods using ion-pair complexes (e.g., methyl orange or cobalt thiocyanate) offer alternative validation techniques, with linear ranges of 0.1–12 µg/mL and detection limits at 423–625 nm . Researchers should cross-validate results between HPLC and colorimetric methods to ensure accuracy.

Q. What are the primary pharmacological targets of this compound, and what are their binding affinities?

this compound acts as a potent antagonist at serotonin 5-HT₂ (Kd = 0.16 nM) and dopamine D₂ (Kd = 1.4 nM) receptors. These values are critical for understanding its antipsychotic efficacy and side-effect profile, such as extrapyramidal symptoms at higher D₂ occupancy . Methodologically, receptor affinity is typically assessed via radioligand displacement assays using tritiated ligands in transfected cell lines.

Advanced Research Questions

Q. How can researchers design experiments to investigate differential binding kinetics of this compound at dopamine D₂ versus serotonin 5-HT₂A receptors?

Experimental Design:

  • Use radioligand binding assays with [³H]-spiperone (D₂) and [³H]-ketanserin (5-HT₂A) in HEK-293 cells expressing human receptors.
  • Perform saturation and competition binding experiments to calculate Kd and Ki values.
  • Apply kinetic modeling (e.g., two-state receptor models) to assess association/dissociation rates. Data Interpretation: Compare occupancy-time profiles to explain risperidone’s prolonged 5-HT₂A blockade versus transient D₂ effects, which may correlate with reduced side effects .

Q. How can contradictions in pharmacokinetic data between HPLC and colorimetric methods be resolved?

Methodology:

  • Cross-validate results using mass spectrometry (LC-MS/MS) as a gold standard.
  • Analyze excipient interference by spiking placebos with risperidone and measuring recovery rates (e.g., >98% recovery in method C of colorimetric assays indicates minimal interference) .
  • Statistically compare precision (RSD <1.5% for HPLC vs. 1.17–1.28% for colorimetry ).

Q. What synthetic intermediates are critical in this compound synthesis, and how are they characterized?

Key intermediates include 4-(2,4-difluorobenzoyl)piperidine hydrochloride, a precursor formed via Friedel-Crafts acylation. Characterization involves:

  • Nuclear Magnetic Resonance (NMR) : Confirm benzoyl-piperidine backbone (¹H/¹³C shifts at δ 7.8–8.2 ppm for aromatic protons).
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., m/z 259.08 for C₁₂H₁₂F₂NO⁺) .
  • Chiral HPLC : Ensure enantiomeric purity using polysaccharide-based columns (e.g., Astec P-CAP) .

Q. How should researchers design preclinical studies to evaluate combination therapies involving this compound?

Case Example: A 2016 clinical study compared risperidone monotherapy versus risperidone + sertraline hydrochloride for schizophrenia. Key methodological considerations include:

  • Randomization : Double-blind, placebo-controlled design with stratified sampling by symptom severity.
  • Outcome Measures : PANSS (Positive and Negative Syndrome Scale) scores, focusing on negative symptom improvement.
  • Statistical Analysis : ANCOVA to adjust for baseline differences, with p <0.05 significance thresholds .

Methodological Reporting Guidelines

Q. How to document experimental protocols for this compound receptor studies in compliance with academic journals?

  • Materials Section : Specify receptor source (e.g., Sigma-Aldridch catalog number), ligand purity (>98% by HPLC), and buffer composition (e.g., Tris-HCl, pH 7.4).
  • Data Presentation : Include raw binding curves and Scatchard plots in supplementary files, referencing them in the main text (e.g., "See Supplementary Figure S1") .
  • Ethical Compliance : For in vivo studies, provide Institutional Animal Care and Use Committee (IACUC) approval codes .

Tables for Key Data

Parameter HPLC (USP) Colorimetric Method C
Linear Range (µg/mL)0.1–123.2–80
Detection Limit (µg/mL)0.051.0
Relative Standard Deviation<1.5%1.28%
Receptor Binding 5-HT₂A D₂
Kd (nM)0.161.4
Assay TypeRadioligandRadioligand

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.